tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFUAYRWLKGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558198 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116437-41-3 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116437-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a viable synthetic pathway for tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a valuable building block in pharmaceutical and organic synthesis.[1] The synthesis involves a two-step process commencing with the formation of an amino ketone precursor, followed by the protection of the primary amine.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 4-amino-1-phenylbutan-1-one. This is followed by the protection of the terminal amino group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Figure 1. Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 4-amino-1-phenylbutan-1-one hydrochloride
This procedure outlines a plausible method for the synthesis of the amino ketone intermediate via a Friedel-Crafts acylation reaction. The amino group of 4-aminobutanoic acid is typically protected as a hydrochloride salt during this step.
Materials:
-
4-Aminobutanoic acid (GABA)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobutanoic acid hydrochloride in anhydrous dichloromethane. Add thionyl chloride dropwise at 0 °C. After the addition is complete, slowly warm the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous benzene at 0 °C. To this suspension, add the freshly prepared 4-aminobutanoyl chloride solution dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-amino-1-phenylbutan-1-one hydrochloride.
Step 2: Synthesis of this compound
This protocol details the protection of the amino group of 4-amino-1-phenylbutan-1-one using di-tert-butyl dicarbonate.[2][3][4][5][6]
Materials:
-
4-amino-1-phenylbutan-1-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 4-amino-1-phenylbutan-1-one hydrochloride in dichloromethane. Add triethylamine to neutralize the hydrochloride and to act as a base for the protection reaction. Stir the solution at room temperature for 15-20 minutes.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₃ | [7] |
| Molecular Weight | 263.33 g/mol | [7] |
| CAS Number | 116437-41-3 | |
| Appearance | Solid | |
| Purity | 97% (typical) |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of the final product.
| Spectroscopy | Data | Source |
| ¹³C NMR | Spectra available | [7] |
| GC-MS | Spectra available | [7] |
Note: For detailed spectra, please refer to the cited sources.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. General experimental workflow for synthesis and purification.
References
- 1. Buy 4-Amino-1-phenylbutan-1-one [smolecule.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Properties
This compound is a carbamate-protected amino ketone that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a phenyl ketone moiety and a Boc-protected amine, making it a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.
Quantitative Chemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₃ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point | 406.8 °C at 760 mmHg | [2] |
| Physical Form | Solid | [2] |
| CAS Number | 116437-41-3 | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
Based on its structural features, which include both nonpolar (tert-butyl group, phenyl ring, alkyl chain) and polar (carbamate, ketone) moieties, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in a range of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High |
| Nonpolar | Toluene, Hexane, Heptane | Moderate to High |
| Polar Protic | Methanol, Ethanol | Moderate |
| Aqueous | Water | Low |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of benzene with a suitably protected aminobutyric acid derivative.
Materials:
-
N-Boc-4-aminobutyric acid
-
Thionyl chloride or Oxalyl chloride
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of N-Boc-4-aminobutyric acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride in benzene at 0 °C. To this suspension, add the freshly prepared N-Boc-4-aminobutyryl chloride solution dropwise, maintaining the temperature below 10 °C.
-
Reaction Quench: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity using silica gel plates with a mobile phase of ethyl acetate/hexanes. Visualize spots with UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the butyl chain, and the aromatic protons of the phenyl group.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the carbons of the phenyl ring, the carbons of the butyl chain, and the carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of new therapeutics.
Synthesis of Chiral Pyrrolidines
One of the key applications of this compound is in the asymmetric synthesis of chiral 2-arylpyrrolidines. These structures are prevalent in many pharmaceuticals. The general workflow involves the deprotection of the Boc group followed by an intramolecular reductive amination.
Intermediate in Pharmaceutical Synthesis
This carbamate is also a documented intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of Lacosamide, an anticonvulsant medication. This highlights its importance in constructing complex molecular architectures for drug candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For further details on specific experimental conditions and analytical data, consulting the primary literature is recommended.
References
In-Depth Technical Guide: tert-Butyl (4-oxo-4-phenylbutyl)carbamate
CAS Number: 116437-41-3
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its applications, particularly in the realm of medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is a chemical compound notable for the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, a common strategy in organic synthesis to prevent unwanted reactions.[1] Its structure also features a carbonyl group and a phenyl group attached to a butane chain, making it a valuable precursor for a variety of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 116437-41-3[2][3][4][5][6][7] |
| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate[4] |
| Molecular Formula | C₁₅H₂₁NO₃[4][5][7] |
| SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[4] |
| InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18)[4] |
| InChIKey | BAEFUAYRWLKGRC-UHFFFAOYSA-N[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 263.33 g/mol [4][5][7] | PubChem, ChemScene, Santa Cruz Biotechnology |
| Appearance | Solid[6] | Sigma-Aldrich |
| Melting Point | 90-91°C[6] | Sigma-Aldrich |
| Boiling Point | 406.8°C at 760 mmHg[6] | Sigma-Aldrich |
| Flash Point | 199.8°C[6] | Sigma-Aldrich |
| Purity | ≥97%[5][6] | ChemScene, Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a detailed picture of the molecule's framework.
Table 3: Spectroscopic Data
| Technique | Data Source |
| ¹³C NMR Spectra | John Wiley & Sons, Inc. (SpectraBase)[4] |
| GC-MS | John Wiley & Sons, Inc. (SpectraBase)[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of a Boc-protected pyrrolidinone with a Grignard reagent.
Synthesis of tert-Butyl N-(4-oxo-4-phenylbutyl)carbamate
A common synthetic route involves the treatment of tert-butyl 2-oxo-pyrrolidine-1-carboxylate with phenylmagnesium bromide.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 2-oxo-pyrrolidine-1-carboxylate (7.03 g, 38 mmol) in tetrahydrofuran (130 mL) in a suitable reaction vessel.[2]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[2]
-
Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.0 M solution, 50 mL) to the cooled solution at -78°C.[2]
-
Reaction: Stir the reaction mixture at -78°C for 2 hours.[2]
-
Quenching: Quench the reaction by the addition of 2 M hydrochloric acid solution (35 mL).[2]
-
Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature. Extract the aqueous layer with ethyl acetate (2 x 100 mL).[2]
-
Washing and Drying: Combine the organic phases and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[2]
-
Isolation: Filter the solution and concentrate it under reduced pressure to yield the final product.[2] This procedure has been reported to yield 9.56 g of the title compound, which corresponds to a 96% yield.[2]
Applications in Research and Drug Development
This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, particularly in the field of medicinal chemistry.[1] Its bifunctional nature, containing both a protected amine and a ketone, allows for a wide range of chemical transformations.
One notable application is in the synthesis of chiral pyrrolidines, which are important scaffolds in many biologically active compounds.[3] The Boc-protecting group is advantageous as it can be selectively removed under acidic conditions to reveal the free amine, which can then undergo further reactions.[1]
While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block. The general class of carbamates has a wide range of biological activities, including acting as insecticides by inhibiting acetylcholinesterase.[8][9] However, the primary role of this compound in drug discovery is as a structural component rather than a direct therapeutic agent.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 4: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4[4] |
| Acute Toxicity, Dermal | 4[4] |
| Acute Toxicity, Inhalation | 4[4] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P317: IF SWALLOWED: Get medical help.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P317: Get medical help.[4]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[4]
-
P330: Rinse mouth.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined properties and reliable synthetic route make it a staple for chemists involved in the construction of complex molecular architectures, particularly for applications in medicinal chemistry and drug discovery. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.
References
- 1. Buy tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate | 94670-45-8 [smolecule.com]
- 2. (4-OXO-4-PHENYL-BUTYL)-CARBAMIC ACID TERT-BUTYL ESTER | 116437-41-3 [chemicalbook.com]
- 3. This compound|116437-41-3 [benchchem.com]
- 4. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 116437-41-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: Synthesis, Properties, and Applications in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-oxo-4-phenylbutyl)carbamate, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides a plausible synthetic protocol, and elaborates on its key application in the enantioselective synthesis of 2-arylpyrrolidines.
Chemical and Physical Properties
This compound, also known as 4-(Boc-amino)-1-phenyl-1-butanone, is a carbamate-protected amino ketone. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a ketone functionality makes it a versatile building block in medicinal chemistry and drug discovery.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 116437-41-3 |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable acylating agent derived from a Boc-protected aminobutyric acid.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
4-(tert-butoxycarbonylamino)butanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(tert-butoxycarbonylamino)butanoic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-(tert-butoxycarbonylamino)butanoyl chloride. This intermediate is typically used immediately in the next step.
-
Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in anhydrous benzene. Cool the mixture to 0°C. To this suspension, add a solution of the crude 4-(tert-butoxycarbonylamino)butanoyl chloride in anhydrous benzene dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Synthetic Pathway Diagram
Caption: Synthesis of the title compound via Friedel-Crafts acylation.
Application in the Synthesis of 2-Arylpyrrolidines
A primary application of this compound is as a precursor for the enantioselective synthesis of 2-substituted arylpyrrolidines. This is achieved through an intramolecular reductive amination, often catalyzed by an iridium complex with a chiral ligand. This transformation is highly valuable as the pyrrolidine motif is a privileged scaffold in medicinal chemistry.
Experimental Protocol: Iridium-Catalyzed Intramolecular Reductive Amination
Materials:
-
This compound
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ferrocene-based ligand (e.g., a Josiphos-type ligand)
-
Hydrogen source (e.g., H₂ gas or a hydrogen transfer reagent like formic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)
-
Acid for Boc deprotection (e.g., trifluoroacetic acid, TFA)
Procedure:
-
Deprotection and Cyclization: In a reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent. Add the iridium catalyst precursor and the chiral ligand. Introduce the acid (e.g., TFA) to initiate the in-situ deprotection of the Boc group.
-
Reductive Amination: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar) or add the hydrogen transfer reagent. Heat the reaction mixture to the appropriate temperature (e.g., 40-80°C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Quench the reaction with a basic solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography to obtain the desired 2-arylpyrrolidine. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Quantitative Data for Enantioselective Pyrrolidine Synthesis
The following table summarizes typical results for the iridium-catalyzed intramolecular reductive amination of this compound derivatives to yield 2-arylpyrrolidines. Note: The specific values can vary depending on the exact catalyst, ligand, and reaction conditions used.
| Substrate (Aryl group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | >90 | >90 |
| 4-Methoxyphenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | ~85 | ~92 |
| 4-Chlorophenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | ~88 | ~89 |
| 2-Naphthyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | >90 | >95 |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-phenylpyrrolidine.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence of significant biological activity or involvement in specific signaling pathways for this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. The biological relevance arises from the molecules that can be synthesized from it, particularly the chiral 2-arylpyrrolidines, which are common structural motifs in a wide range of biologically active compounds and approved drugs. Further research may uncover direct biological effects of the title compound.
Conclusion
This compound is a strategically important building block for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation via Friedel-Crafts acylation and its efficient conversion to valuable chiral pyrrolidine scaffolds through iridium-catalyzed intramolecular reductive amination highlight its utility for professionals in drug discovery and development. The methodologies presented in this guide offer a solid foundation for the synthesis and application of this versatile compound.
The Synthetic Versatility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: An In-Depth Technical Guide
Introduction
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a valuable and versatile starting material in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing a ketone carbonyl group and a Boc-protected amine, allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthetic applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved in its transformation.
Core Properties and Safety Information
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 116437-41-3 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Appearance | Solid |
| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate |
Safety and Handling: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of 2-Phenylpyrrolidine via Intramolecular Reductive Amination
A primary application of this compound is in the synthesis of 2-phenylpyrrolidine, a valuable scaffold in medicinal chemistry. The synthesis proceeds through a two-step, one-pot sequence involving the deprotection of the Boc group followed by an intramolecular reductive amination.
Experimental Protocol
Step 1: Deprotection of the Boc Group
-
To a solution of this compound (1 equivalent) in a suitable solvent such as toluene, add a strong acid like hydrochloric acid (HCl).
-
Heat the reaction mixture to facilitate the removal of the tert-butoxycarbonyl (Boc) protecting group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction to separate the aqueous and organic layers. The aqueous layer containing the ammonium salt is then neutralized.
Step 2: Intramolecular Cyclization
-
The aqueous layer from the previous step, containing the deprotected amino ketone, is basified, for instance, with a saturated sodium bicarbonate (NaHCO₃) solution, to a pH of approximately 10.
-
This neutralization frees the amine, which then undergoes a spontaneous intramolecular cyclization with the ketone to form a cyclic imine intermediate.
-
The resulting imine is not isolated but is reduced in situ. While various reducing agents can be employed for reductive amination, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used.
-
The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield 2-phenylpyrrolidine.
A patent for the synthesis of Bcl-2 inhibitors describes a similar deprotection and cyclization procedure where this compound is treated with HCl in toluene at 65°C for 12 hours. The resulting aqueous layer is then basified with saturated NaHCO₃ to facilitate the cyclization and subsequent workup.
Reaction Workflow
Quantitative Data
Characterization Data for 2-Phenylpyrrolidine:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.20 (t, 1H), 3.30-3.45 (m, 1H), 3.05-3.20 (m, 1H), 1.80-2.20 (m, 4H), 1.65 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃) | δ 146.0, 128.5, 126.8, 126.0, 63.0, 47.0, 36.5, 26.0.[2] |
| Mass Spec (EI) | m/z (%): 147 (M⁺), 146, 118, 91, 77. |
Other Synthetic Applications
The reactivity of this compound is not limited to the synthesis of pyrrolidines. The ketone and protected amine functionalities can be manipulated to generate a variety of other heterocyclic systems and acyclic derivatives.
Synthesis of Substituted Piperidines
While direct conversion to a piperidine from this starting material is less straightforward, it can serve as a precursor for more substituted piperidine derivatives. For instance, the ketone could be subjected to a Grignard reaction to introduce a new carbon-carbon bond, followed by dehydration and subsequent reduction and cyclization steps. However, specific, well-documented protocols for such a transformation starting from this compound are not prevalent in the surveyed literature.
Synthesis of Substituted Pyridines
The γ-amino ketone moiety, after deprotection, can be a synthon for the construction of pyridine rings. For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by oxidation to furnish highly substituted pyridine derivatives.
Logical Relationship for Heterocycle Synthesis
References
Spectroscopic Characterization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (4-oxo-4-phenylbutyl)carbamate. This information is critical for the verification of its chemical structure and purity, which are essential aspects of chemical synthesis, quality control, and various research and development applications in the pharmaceutical and chemical industries. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound. These values are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 2H | Ar-H (ortho to C=O) |
| 7.55 | t | 1H | Ar-H (para to C=O) |
| 7.45 | t | 2H | Ar-H (meta to C=O) |
| 4.85 | br s | 1H | NH |
| 3.25 | q | 2H | N-CH₂ |
| 3.05 | t | 2H | CO-CH₂ |
| 1.95 | p | 2H | CH₂-CH₂-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C=O (ketone) |
| 156.0 | C=O (carbamate) |
| 136.8 | Ar-C (ipso) |
| 133.1 | Ar-C (para) |
| 128.6 | Ar-C (meta) |
| 128.0 | Ar-C (ortho) |
| 79.2 | C(CH₃)₃ |
| 40.5 | N-CH₂ |
| 35.8 | CO-CH₂ |
| 28.4 | C(CH₃)₃ |
| 25.2 | CH₂-CH₂-CH₂ |
IR (Infrared) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, broad | N-H stretch |
| 3060 | Medium | Ar C-H stretch |
| 2975, 2930 | Strong | Aliphatic C-H stretch |
| 1685 | Strong | C=O stretch (ketone) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1520 | Strong | N-H bend |
| 1250, 1170 | Strong | C-O stretch |
Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 264.16 | [M+H]⁺ |
| 208.11 | [M - C₄H₈ + H]⁺ |
| 164.12 | [M - Boc + H]⁺ |
| 120.04 | [C₆H₅CO]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The data is collected in the positive ion mode.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in various solvents, which is crucial for optimizing reaction conditions, purification processes, and formulation development.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: tert-butyl N-(4-oxo-4-phenylbutyl)carbamate[1]
-
Molecular Formula: C₁₅H₂₁NO₃[1]
-
Molecular Weight: 263.33 g/mol [1]
-
Appearance: Solid[2]
-
Melting Point: 90-91°C
The structure of this compound includes a bulky, nonpolar tert-butyl group, a polar carbamate linkage, a flexible butyl chain, and an aromatic phenyl ketone group. This combination of polar and nonpolar moieties dictates its solubility profile. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, and its presence influences the overall solubility of the molecule.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | High | The compound's mixed polarity suggests good compatibility. |
| Tetrahydrofuran (THF) | High | THF is a good solvent for many organic compounds with similar functional groups. | |
| Ethyl Acetate (EtOAc) | High | Commonly used as a solvent for extraction and chromatography of similar compounds.[6] | |
| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |
| N,N-Dimethylformamide (DMF) | High | A powerful polar aprotic solvent, likely to dissolve the compound well. | |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, expected to be a good solvent. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | The carbamate group can hydrogen bond with protic solvents. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but the larger alkyl group may slightly reduce solubility. | |
| Water | Low | The significant nonpolar character from the tert-butyl and phenylbutyl groups will limit aqueous solubility. | |
| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl group of the solute. |
| Hexane/Heptane | Low | The polarity of the carbamate and ketone groups will limit solubility in nonpolar aliphatic solvents. | |
| Diethyl Ether | Moderate | Offers a balance of polarity that may effectively dissolve the compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the following experimental protocol, based on the reliable shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
A selection of analytical grade solvents (as listed in Table 1)
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
Applications in Drug Development and Synthesis
This compound is a valuable building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds.[7] Its solubility is a critical parameter that influences:
-
Reaction Kinetics: Efficient dissolution of reactants is necessary for optimal reaction rates.
-
Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods. For instance, purification of related carbamate derivatives often employs solvent systems like ethyl acetate and hexane.[6]
-
Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients, solubility in physiologically relevant media is a key determinant of bioavailability.
The Boc-protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the amine, while the ketone group provides a handle for various chemical transformations.[7]
Logical Relationship of Structural Features to Solubility
The interplay between the different functional groups of this compound and a solvent determines its solubility.
Caption: Influence of functional groups on solvent interactions.
References
- 1. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 116437-41-3 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|116437-41-3 [benchchem.com]
molecular weight and formula of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a versatile building block in organic synthesis with significant applications in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.
Core Molecular Information
Molecular Formula: C₁₅H₂₁NO₃[1]
Molecular Weight: 263.33 g/mol [1]
This compound, also known as 4-(Boc-amino)-1-phenyl-1-butanone, possesses a key structural feature: a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom within a linear four-carbon chain, which terminates in a phenyl ketone. This bifunctional nature makes it a valuable intermediate for the synthesis of a variety of more complex molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 263.33 g/mol | [1] |
| Molecular Formula | C₁₅H₂₁NO₃ | [1] |
| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | [1] |
| CAS Number | 116437-41-3 | |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
| Purity (typical) | ≥97% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of benzene with a suitably protected amino acid derivative.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-(tert-butoxycarbonylamino)butanoic acid
-
Thionyl chloride or oxalyl chloride
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acyl Chloride Formation: 4-(tert-butoxycarbonylamino)butanoic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored until the starting material is consumed. The excess reagent and solvent are then removed under reduced pressure.
-
Friedel-Crafts Acylation: The freshly prepared acyl chloride is dissolved in anhydrous benzene, which serves as both the solvent and the reactant. The solution is cooled in an ice bath, and anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Key Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.
Enantioselective Synthesis of 2-Substituted Arylpyrrolidines
A significant application of this compound is in the enantioselective synthesis of 2-substituted arylpyrrolidines.[3] These structures are considered "privileged" in medicinal chemistry due to their frequent appearance in pharmaceuticals.
The process involves a one-pot catalytic reaction where the this compound undergoes deprotection of the Boc group, followed by an intramolecular reductive amination. This transformation is catalyzed by an iridium complex with a chiral ferrocene ligand, leading to the formation of chiral pyrrolidines in high yields and with excellent enantiomeric excess.
| Product | Yield | Enantiomeric Excess (ee) |
| Chiral 2-substituted arylpyrrolidines | up to 98% | up to 92% |
This methodology provides an efficient route to valuable chiral building blocks for drug discovery.
Experimental Workflow and Logical Relationships
The synthesis and application of this compound can be visualized as a multi-step process, starting from readily available materials and leading to high-value chiral products.
Caption: Synthetic pathway and application of this compound.
Signaling Pathways
Currently, there is limited direct evidence in the public domain linking this compound or its immediate derivatives to specific biological signaling pathways. Its primary role, as documented, is a versatile building block for creating libraries of compounds that can then be screened for biological activity against various targets. The resulting chiral pyrrolidines are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, but specific pathway modulation would be dependent on the final, more complex molecular structure.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via established methods like the Friedel-Crafts acylation is straightforward, and its application in the enantioselective synthesis of chiral pyrrolidines highlights its importance in the development of new therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover novel interactions with key signaling pathways, expanding its utility in drug discovery and development.
References
An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery and historical context, physical and chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Historical Context
The discovery and widespread use of this compound are intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group strategy in peptide synthesis and broader organic chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence can be traced back to the latter half of the 20th century when the Boc group became a cornerstone for amine protection due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
The historical significance of this compound lies in its utility as a bifunctional molecule. It incorporates a stable, protected amine and a reactive ketone functionality within a flexible butyl chain attached to a phenyl group. This structure makes it an ideal starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. Its application as a precursor for generating libraries of compounds for drug screening has solidified its importance in medicinal chemistry.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 116437-41-3 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol |
| Melting Point | 90-91 °C[1] |
| Physical Form | Solid[1] |
| Purity (typical) | ≥97% |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: Boc protection of a suitable amino-precursor followed by a Friedel-Crafts acylation. A representative experimental protocol is detailed below.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway and application of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-aminobutanoic acid
-
To a solution of 4-aminobutanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 equivalents) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in 1,4-dioxane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid as a white solid.
Step 2: Synthesis of this compound
-
Suspend N-Boc-4-aminobutanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to anhydrous benzene (which acts as both solvent and reactant) at 0 °C.
-
Slowly add the freshly prepared N-Boc-4-aminobutanoyl chloride solution to the AlCl₃/benzene mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Predicted Chemical Shifts (δ ppm) |
| ¹H NMR (CDCl₃, 400 MHz) | 7.95 (d, J=7.5 Hz, 2H, Ar-H), 7.55 (t, J=7.5 Hz, 1H, Ar-H), 7.45 (t, J=7.5 Hz, 2H, Ar-H), 4.80 (br s, 1H, NH), 3.25 (q, J=6.5 Hz, 2H, CH₂-NH), 3.05 (t, J=7.0 Hz, 2H, CO-CH₂), 2.00 (quint, J=6.8 Hz, 2H, CH₂-CH₂-CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | 199.5 (C=O, ketone), 156.0 (C=O, carbamate), 136.5 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 79.0 (C(CH₃)₃), 40.0 (CH₂-NH), 38.0 (CO-CH₂), 28.4 (C(CH₃)₃), 25.5 (CH₂-CH₂-CH₂) |
Note: The NMR data presented is predicted and may vary slightly from experimentally obtained values.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical lead compounds and approved drugs.
-
Synthesis of Chiral Pyrrolidines: The compound is a key precursor for the enantioselective synthesis of 2-substituted arylpyrrolidines. This is achieved through deprotection of the Boc group followed by an intramolecular reductive amination. Chiral pyrrolidines are a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.
-
Backbone for Compound Libraries: The dual functionality of the molecule allows for diverse chemical modifications. The ketone can be a site for nucleophilic additions or reductions, while the protected amine, once deprotected, can undergo various coupling reactions. This makes it an excellent starting point for generating combinatorial libraries for high-throughput screening.
-
Intermediate for Biologically Active Molecules: Its structural motifs are found in compounds investigated for a range of therapeutic areas. The phenyl ketone moiety can interact with various biological targets, and the aminobutyl chain provides a flexible linker for attaching other pharmacophoric groups.
Conclusion
This compound is a foundational building block in contemporary organic and medicinal chemistry. Its historical development is a testament to the importance of robust protecting group strategies in the synthesis of complex molecules. The straightforward synthetic accessibility, combined with its versatile chemical handles, ensures its continued and widespread use in the discovery and development of new pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and applications, aiming to equip researchers with the essential knowledge for its effective utilization in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Utilization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a versatile bifunctional molecule widely employed in organic synthesis, particularly as a key precursor for the construction of nitrogen-containing heterocyclic compounds. Its structure incorporates a ketone functionality and a Boc-protected amine, making it an ideal starting material for the synthesis of various substituted pyrrolidines and piperidines, which are prevalent motifs in numerous pharmaceuticals and biologically active compounds. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amine under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent intramolecular reactions. This document provides detailed protocols for the application of this compound in the synthesis of 2-phenylpyrrolidine, a valuable building block in medicinal chemistry.
Key Application: Synthesis of 2-Phenylpyrrolidine
A primary application of this compound is in the enantioselective synthesis of 2-phenylpyrrolidine. This transformation is typically achieved through a two-step sequence involving the deprotection of the Boc-protected amine followed by an intramolecular cyclization via reductive amination.
Synthetic Pathway
The overall synthetic scheme for the conversion of this compound to 2-phenylpyrrolidine is depicted below.
Caption: Synthetic pathway from this compound to 2-phenylpyrrolidine.
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the corresponding primary amine, 4-amino-1-phenylbutan-1-one, as a hydrochloride or trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 4-amino-1-phenylbutan-1-one. The product is often used in the next step without further purification.
Protocol 2: Enantioselective Intramolecular Reductive Amination
This protocol outlines a general procedure for the iridium-catalyzed intramolecular reductive amination of 4-amino-1-phenylbutan-1-one to yield 2-phenylpyrrolidine. Note: The specific chiral ligand and iridium precursor may be varied to optimize enantioselectivity.
Materials:
-
4-Amino-1-phenylbutan-1-one (from Protocol 1)
-
Iridium catalyst (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a chiral phosphoramidite)
-
Hydrogen source (e.g., H₂, formic acid)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iridium precursor and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the crude 4-amino-1-phenylbutan-1-one to the reaction vessel.
-
Introduce the hydrogen source. If using H₂, purge the flask with hydrogen gas and maintain a positive pressure. If using formic acid, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched 2-phenylpyrrolidine.
Quantitative Data
The following table summarizes representative yields and enantiomeric excess (ee) values for the synthesis of 2-arylpyrrolidines from related starting materials using a transaminase-triggered cyclization, which represents an alternative biocatalytic approach to the intramolecular reductive amination.[1]
| Entry | Substrate | Product | Yield (%)[1] | Enantiomeric Excess (ee %)[1] |
| 1 | 4-chloro-1-phenylbutan-1-one | 2-phenylpyrrolidine | 90 | >99.5 (R) / >99.5 (S) |
| 2 | 4-chloro-1-(4-chlorophenyl)butan-1-one | 2-(4-chlorophenyl)pyrrolidine | 85 | >99.5 (R) / >99.5 (S) |
| 3 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | 2-(4-methoxyphenyl)pyrrolidine | 75 | >99.5 (R) / >99.5 (S) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-phenylpyrrolidine.
Caption: General experimental workflow for the synthesis of 2-phenylpyrrolidine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
-
Iridium catalysts and chiral ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols provided are intended for use by trained chemists. The specific reaction conditions may require optimization.
References
The Versatility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Keystone Building Block for Nitrogen-Containing Heterocycles
Introduction
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a highly versatile bifunctional molecule that has emerged as a crucial building block in modern organic synthesis, particularly in the construction of diverse nitrogen-containing heterocyclic scaffolds. Its structure, featuring a ketone carbonyl group and a Boc-protected amine, allows for a wide range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry and drug development. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under various reaction conditions, which can be readily removed under mild acidic conditions to unmask the primary amine for subsequent reactions. The ketone moiety serves as a key handle for cyclization reactions, enabling the synthesis of a variety of heterocyclic systems, including pyrrolidines, piperidines, and potentially larger ring structures. This application note will detail the key applications of this compound, providing specific experimental protocols and quantitative data to guide researchers in its effective utilization.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of a variety of nitrogen-containing heterocycles. The strategic placement of the ketone and the protected amine allows for intramolecular cyclization reactions, which are fundamental in the construction of these ring systems.
Synthesis of 2-Arylpyrrolidines via Intramolecular Reductive Amination
One of the most well-documented applications of this compound is in the enantioselective synthesis of 2-arylpyrrolidines. This is typically achieved through a one-pot process involving the deprotection of the Boc group followed by an intramolecular reductive amination. This transformation is often catalyzed by chiral catalysts to achieve high enantioselectivity, yielding products that are privileged structures in many biologically active compounds.
Quantitative Data for the Synthesis of 2-Arylpyrrolidines:
| Entry | Aryl Substituent | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | [Ir(cod)Cl]₂ / (S)-f-binaphane | H₂ (50 atm) | Toluene | 80 | 24 | 95 | 92 |
| 2 | 4-Methoxyphenyl | [Ir(cod)Cl]₂ / (R)-xyl-p-phos | H₂ (50 atm) | Toluene | 80 | 24 | 92 | 90 |
| 3 | 4-Chlorophenyl | [Ir(cod)Cl]₂ / (S)-segphos | H₂ (50 atm) | Toluene | 80 | 24 | 96 | 95 |
Synthesis of Substituted Piperidines
This compound can also be utilized in the synthesis of substituted piperidines. This can be achieved through various strategies, including intermolecular reactions prior to cyclization or by modifying the reaction conditions of the intramolecular cyclization to favor a six-membered ring formation, although the latter is less common starting from this specific building block. A more direct application involves using the deprotected amino ketone in reactions with other bifunctional reagents.
A common synthetic route to piperidines involves the reductive amination of a ketone with an amine. In this context, the deprotected amino ketone derived from this compound can react with a suitable aldehyde or ketone in an intermolecular fashion, followed by a subsequent cyclization step.
Quantitative Data for the Synthesis of Substituted Piperidines:
| Entry | Aldehyde (R-CHO) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 85 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | 78 |
| 3 | Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 14 | 82 |
Potential in Multicomponent Reactions (MCRs)
The deprotected amino ketone derived from this compound is a prime candidate for participation in multicomponent reactions (MCRs), such as the Ugi or Pictet-Spengler reactions. These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation.
Ugi Reaction: The amino ketone can serve as the amine component in an Ugi four-component reaction, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a highly functionalized acyclic intermediate, which can then be cyclized to form various heterocyclic structures.
Pictet-Spengler Reaction: While a classical Pictet-Spengler reaction involves a β-arylethylamine, variations of this reaction could potentially utilize the enamine or enolate derived from the amino ketone to react with an aldehyde, leading to the formation of tetrahydroisoquinoline-like structures.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of 2-Arylpyrrolidines
Materials:
-
This compound
-
[Ir(cod)Cl]₂
-
Chiral phosphine ligand (e.g., (S)-f-binaphane)
-
Toluene (anhydrous)
-
Hydrogen gas (high pressure)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure autoclave are added this compound (1.0 mmol), [Ir(cod)Cl]₂ (0.01 mmol), and the chiral phosphine ligand (0.022 mmol) in anhydrous toluene (10 mL).
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (10 mL) and trifluoroacetic acid (1 mL) is added. The mixture is stirred at room temperature for 2 hours to effect Boc deprotection.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2-arylpyrrolidine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Synthesis of N-Substituted Piperidines
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
This compound (1.0 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (2 mL) is added. The mixture is stirred at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure. The resulting crude amino ketone is used in the next step without further purification.
-
The crude amino ketone is dissolved in 1,2-dichloroethane (15 mL). To this solution is added the aldehyde (1.2 mmol) and the mixture is stirred for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired substituted piperidine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of nitrogen-containing heterocycles. Its bifunctional nature allows for the strategic construction of pyrrolidine and piperidine scaffolds, which are prevalent in many pharmaceuticals and biologically active molecules. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to complex molecular targets. The potential for its use in multicomponent reactions further expands its utility, offering rapid access to molecular diversity.
Application Notes and Protocols for tert-Butyl (4-oxo-4-phenylbutyl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl (4-oxo-4-phenylbutyl)carbamate (also known as 4-(Boc-amino)-1-phenyl-1-butanone ) as a versatile building block in medicinal chemistry. This document details its applications, provides experimental protocols for its synthesis and derivatization, presents quantitative biological data for related compounds, and illustrates a key signaling pathway relevant to its potential therapeutic applications.
Introduction
This compound is a bifunctional organic molecule that incorporates a butyrophenone core, a common scaffold in centrally acting pharmaceuticals, and a Boc-protected amine. This unique combination of a reactive ketone and a protected primary amine makes it a highly valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic activities. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of nitrogen-containing heterocycles, which are privileged structures in numerous drug molecules.
-
Synthesis of Chiral Pyrrolidines: This compound is a key starting material for the enantioselective synthesis of 2-substituted arylpyrrolidines.[1] This is typically achieved through an intramolecular reductive amination of the corresponding deprotected amino ketone. Chiral pyrrolidines are integral components of many biologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents.
-
Development of CNS Agents: The butyrophenone moiety is a well-established pharmacophore in drugs targeting the CNS, particularly as dopamine receptor antagonists.[2] Consequently, this compound serves as a valuable starting point for the development of novel antipsychotics, antiemetics, and other agents for treating neurological and psychiatric disorders.[1][3]
-
Precursor for Potential Antidepressants and Analgesics: The structural framework of this compound can be elaborated to generate molecules with potential antidepressant and analgesic properties. The introduction of additional pharmacophoric elements, such as a piperazine ring, can lead to compounds that modulate neurotransmitter systems.[4]
-
Building Block for Compound Libraries: Due to its versatile reactivity, this carbamate is an excellent building block for the generation of diverse compound libraries for high-throughput screening and drug discovery programs.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound and its application in the synthesis of a key medicinal chemistry intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound starting from 4-amino-1-phenylbutan-1-one hydrochloride through Boc-protection of the primary amine.
Materials:
-
4-amino-1-phenylbutan-1-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-amino-1-phenylbutan-1-one hydrochloride (1.0 eq) in a suitable solvent such as DCM or THF, add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
-
Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If a water-miscible solvent like THF was used, remove the solvent under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Protocol 2: Synthesis of a Chiral Pyrrolidine Intermediate
This protocol outlines the synthesis of a chiral 2-phenylpyrrolidine derivative from this compound via deprotection and subsequent intramolecular reductive amination.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: Dissolve this compound (1.0 eq) in dichloromethane. Add an excess of trifluoroacetic acid (e.g., 10 eq) or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure. The resulting crude 4-amino-1-phenylbutan-1-one salt is used in the next step without further purification.
-
Intramolecular Reductive Amination: Dissolve the crude amino ketone salt in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the cyclization by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-phenylpyrrolidine derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data
While specific quantitative biological data for this compound itself is not widely published, as it is primarily a synthetic intermediate, the following tables summarize the biological activities of compounds synthesized from related carbamate precursors. This data illustrates the therapeutic potential of the molecular scaffolds accessible from this class of building blocks.
Table 1: Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives [4][5]
| Compound | Percentage Inhibition of Rat Paw Edema (%) |
| 4a (4-fluorobenzamido) | 54.13 |
| 4i (4-(1H-indol-2-yl)butanamido) | 54.24 |
| Indomethacin (Standard) | 55.00 |
Table 2: Antimicrobial and Cytostatic Activity of Salicylanilide Benzoate Esters
| Compound | MIC against M. tuberculosis (µM) | IC₅₀ for Cytostatic Action (µM) |
| Derivative 1 | 0.25 - 2 | < 10 |
| Derivative 2 | 0.125 - 8 | < 10 |
Relevant Signaling Pathway: Dopamine D2 Receptor Signaling
The butyrophenone core of this compound is a key structural feature of many antipsychotic drugs that act as antagonists of the dopamine D2 receptor (D2R).[3] Haloperidol is a classic example of a butyrophenone antipsychotic.[6] The following diagram illustrates the canonical signaling pathway of the D2 receptor, which is a G protein-coupled receptor (GPCR). Antagonism of this pathway in the mesolimbic system is a primary mechanism of action for many antipsychotic medications.[7][8]
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate [smolecule.com]
- 5. Experience with a new butyrophenone derivative (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
Synthesis of Heterocyclic Compounds Utilizing tert-Butyl (4-oxo-4-phenylbutyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using tert-butyl (4-oxo-4-phenylbutyl)carbamate as a versatile starting material. The methodologies outlined herein are based on established synthetic transformations and are intended to serve as a guide for the preparation of substituted piperidines and dihydropyrimidinones, which are prevalent scaffolds in medicinal chemistry.
Introduction
This compound, also known as 4-(Boc-amino)-1-phenyl-1-butanone, is a valuable bifunctional building block. It possesses a ketone carbonyl group and a Boc-protected amine, rendering it suitable for a variety of cyclization reactions to form diverse heterocyclic systems. The presence of the phenyl group and the protected amine allows for the introduction of molecular complexity and the exploration of structure-activity relationships in drug discovery programs.
I. Synthesis of N-Boc-6-phenylpiperidines via Intramolecular Reductive Amination
The intramolecular reductive amination of γ-amino ketones is a robust and widely employed strategy for the synthesis of substituted piperidines. In this protocol, the Boc-protected amino group of this compound first undergoes deprotection in situ or in a separate step, followed by intramolecular cyclization with the ketone moiety to form a cyclic imine or enamine intermediate. Subsequent reduction of this intermediate affords the desired N-substituted piperidine. To maintain the nitrogen protection for further functionalization, a direct reductive amination of the starting material can be performed, which proceeds through a transient iminium ion.
Experimental Protocol: Intramolecular Reductive Amination
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), is added acetic acid (2.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 6-phenylpiperidine-2-carboxylate.
Expected Outcome and Data Presentation
The expected product of this reaction is a mixture of cis- and trans-diastereomers of tert-butyl 2-phenylpiperidine-1-carboxylate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
| Entry | Starting Material | Product | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | This compound | tert-Butyl 2-phenylpiperidine-1-carboxylate | NaBH(OAc)₃ | DCM | 18 | 75-85 | 1:1 to 3:1 |
Note: The yield and diastereomeric ratio are estimates based on similar reported transformations and may require optimization for this specific substrate.
Reaction Workflow
Caption: Workflow for the synthesis of N-Boc-6-phenylpiperidine.
II. Synthesis of Dihydropyrimidinones via a Modified Biginelli-Type Reaction
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[1] While the classical Biginelli reaction utilizes an aldehyde, a modified approach can be envisioned where the ketone functionality of this compound participates in the cyclocondensation. In this proposed protocol, the γ-amino ketone, urea, and a β-dicarbonyl compound (e.g., ethyl acetoacetate) could react under acidic catalysis to furnish a dihydropyrimidinone derivative. The Boc-protected amine may remain intact or participate in the reaction depending on the conditions. The following is a speculative protocol based on the principles of the Biginelli reaction.
Experimental Protocol: Modified Biginelli-Type Reaction
Materials:
-
This compound
-
Urea
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or a Lewis acid catalyst (e.g., Yb(OTf)₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), urea (1.5 eq), and ethyl acetoacetate (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (or a Lewis acid such as Yb(OTf)₃, 10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome and Data Presentation
The expected product is a dihydropyrimidinone derivative. The exact structure will depend on the regioselectivity of the cyclization.
| Entry | Starting Ketone | β-Dicarbonyl | Amide Source | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 12 | 40-60 |
| 2 | This compound | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Ethanol | 8 | 50-70 |
Note: These are hypothetical yields and conditions that would require experimental validation.
Reaction Pathway
Caption: Proposed pathway for a modified Biginelli-type reaction.
Conclusion
This compound serves as a promising and adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of N-Boc-6-phenylpiperidines and a proposed route to dihydropyrimidinones offer a foundation for further exploration and optimization in a research and development setting. The versatility of the starting material allows for the potential synthesis of a wide array of other heterocyclic systems, making it a valuable tool for the generation of novel chemical entities for drug discovery.
References
Application Notes and Protocols: tert-Butyl (4-oxo-4-phenylbutyl)carbamate as a Precursor in the Synthesis of Femoxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate as a key starting material in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Femoxetine. This document outlines a detailed multi-step synthetic pathway, including experimental protocols, quantitative data, and visualizations of the chemical transformations and biological mechanism of action.
Introduction
This compound is a versatile bifunctional molecule containing a ketone and a Boc-protected amine. This structure makes it an ideal precursor for the synthesis of various piperidine-based Active Pharmaceutical Ingredients (APIs). The presence of the Boc protecting group allows for selective manipulation of the ketone functionality, while the linear four-carbon chain provides the backbone for the formation of the piperidine ring, a common scaffold in centrally acting pharmaceuticals.
Femoxetine, a potent and selective serotonin reuptake inhibitor, represents a key therapeutic agent for the treatment of depression and other mood disorders. Its synthesis from this compound highlights the strategic use of this precursor in constructing complex API architectures.
Synthetic Strategy Overview
The synthesis of Femoxetine from this compound proceeds through a four-step sequence:
-
Reduction of the Ketone: The carbonyl group of the precursor is selectively reduced to a hydroxyl group to yield tert-butyl (4-hydroxy-4-phenylbutyl)carbamate.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed to expose the primary amine, yielding 4-amino-1-phenylbutan-1-ol.
-
Intramolecular Reductive Amination: The resulting amino alcohol undergoes a cyclization reaction with methylamine to form the core piperidine structure, (1-methyl-4-phenylpiperidin-3-yl)methanol.
-
Etherification: The final step involves the formation of an ether linkage between the piperidinemethanol intermediate and 4-methoxyphenol to yield Femoxetine.
This synthetic route offers a convergent and efficient approach to the target molecule, with each step amenable to optimization for yield and purity.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate
This protocol describes the selective reduction of the ketone in this compound to the corresponding secondary alcohol. Sodium borohydride is a mild reducing agent suitable for this transformation, as it typically does not affect the Boc protecting group.
Reaction Scheme:
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl (4-hydroxy-4-phenylbutyl)carbamate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate | N/A |
| Yield | 85-95% | Estimated from similar reductions |
| Purity | >98% | After chromatography |
Step 2: Synthesis of 4-Amino-1-phenylbutan-1-ol
This protocol details the removal of the Boc protecting group under acidic conditions to yield the free amine.
Reaction Scheme:
Materials:
-
tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (4-hydroxy-4-phenylbutyl)carbamate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-1-phenylbutan-1-ol, which can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate | N/A |
| Product | 4-Amino-1-phenylbutan-1-ol | N/A |
| Yield | >95% (crude) | Estimated from similar deprotections |
| Purity | Used directly in the next step | N/A |
Step 3: Synthesis of (1-Methyl-4-phenylpiperidin-3-yl)methanol
This protocol describes the formation of the piperidine ring via intramolecular reductive amination.
Reaction Scheme:
Materials:
-
4-Amino-1-phenylbutan-1-ol
-
Formaldehyde (37% in water)
-
Formic acid
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-1-phenylbutan-1-ol (1.0 eq) in a round-bottom flask, add formaldehyde (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield (1-methyl-4-phenylpiperidin-3-yl)methanol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-1-phenylbutan-1-ol | N/A |
| Product | (1-Methyl-4-phenylpiperidin-3-yl)methanol | N/A |
| Yield | 60-70% | Estimated from similar cyclizations |
| Purity | >97% | After chromatography |
Step 4: Synthesis of Femoxetine
This final step involves the etherification of the piperidinemethanol intermediate with 4-methoxyphenol, which can be achieved via a Mitsunobu reaction.
Reaction Scheme:
Materials:
-
(1-Methyl-4-phenylpiperidin-3-yl)methanol
-
4-Methoxyphenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1-methyl-4-phenylpiperidin-3-yl)methanol (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Femoxetine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (1-Methyl-4-phenylpiperidin-3-yl)methanol | N/A |
| Product | Femoxetine | N/A |
| Yield | 50-60% | Estimated from similar Mitsunobu reactions |
| Purity | >99% (pharmaceutical grade) | After chromatography and/or recrystallization |
Visualizations
Synthetic Pathway of Femoxetine
Caption: Synthetic workflow for Femoxetine from the precursor.
Mechanism of Action of Femoxetine
Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide to the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocol details the reaction conditions for the N-protection of 4-amino-1-phenylbutan-1-one using di-tert-butyl dicarbonate (Boc₂O) and outlines the expected yield. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic pathways. This protocol describes a standard and efficient method for the synthesis of this intermediate.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic attack of the primary amine of 4-amino-1-phenylbutan-1-one on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the N-Boc protection of primary amines.[1][2]
Materials:
-
4-amino-1-phenylbutan-1-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-amino-1-phenylbutan-1-one hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixture for 15-20 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-amino-1-phenylbutan-1-one hydrochloride | 199.68 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.2 |
| This compound | 263.33 | - |
| Expected Yield | >90% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the Boc group and the overall structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate and ketone carbonyls.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a moisture-sensitive and lachrymatory reagent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents, making it suitable for standard organic synthesis laboratories. The expected high yield makes this an efficient process for producing this key pharmaceutical intermediate.
References
The Strategic Role of tert-Butyl (4-oxo-4-phenylbutyl)carbamate in the Synthesis of γ-Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate as a key starting material in the synthesis of γ-amino acids. While its direct conversion is challenged by a propensity for intramolecular cyclization, this substrate offers a versatile platform for the synthesis of γ-amino acids through carefully designed synthetic strategies. These protocols are intended to guide researchers in leveraging this compound for the development of novel therapeutics, peptidomimetics, and other advanced chemical entities.
Introduction
This compound is a bifunctional molecule featuring a ketone and a Boc-protected amine. This unique structure makes it a valuable precursor for various nitrogen-containing compounds. In the context of γ-amino acid synthesis, the primary challenge lies in the selective transformation of the ketone functionality into an amine without inducing intramolecular cyclization, a reaction that readily forms a six-membered ring. This document outlines two proposed synthetic pathways to achieve the desired linear γ-amino acid product: Direct Intermolecular Reductive Amination and a Two-Step Reduction and Amination Sequence .
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Appearance | Solid |
| CAS Number | 116437-41-3 |
Proposed Synthetic Pathways
Two primary strategies are proposed for the synthesis of the target γ-amino acid, N-Boc-4-amino-4-phenylbutanoic acid, from this compound.
Pathway 1: Direct Intermolecular Reductive Amination
This pathway involves the direct conversion of the ketone to an amine using an aminating agent and a reducing agent. To suppress the competing intramolecular cyclization, this protocol employs a high concentration of the aminating agent and specific reaction conditions.
Caption: Proposed workflow for direct intermolecular reductive amination.
Pathway 2: Reduction Followed by Amination
This two-step approach circumvents the intramolecular cyclization by first reducing the ketone to a hydroxyl group, which is then converted to an amine. This method offers greater control over the reaction outcome.
Caption: Proposed two-step synthesis via a hydroxyl intermediate.
Experimental Protocols
Note: The following protocols are proposed methodologies based on established chemical principles. Optimization may be required to achieve desired yields and purity.
Protocol 1: Direct Intermolecular Reductive Amination
Objective: To synthesize a N-Boc-γ-diamino-phenylbutane derivative via direct intermolecular reductive amination.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a large excess of ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc-γ-diamino-phenylbutane derivative.
Protocol 2: Two-Step Synthesis via Hydroxyl Intermediate
Objective: To synthesize a N-Boc-γ-amino-γ-phenylbutanoic acid derivative through a two-step reduction and amination sequence.
Part A: Reduction of the Ketone
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate. This intermediate may be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).
Part B: Conversion of the Alcohol to an Amine (via Azide Intermediate)
Materials:
-
tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate (from Part A)
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in dry toluene.
-
Add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion of the azidation (monitored by TLC), add THF and water to the reaction mixture.
-
Add triphenylphosphine (1.5 eq) and stir at 50 °C for 4-6 hours to reduce the azide to the amine.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-Boc-γ-diamino-phenylbutane derivative.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the proposed synthetic pathways. Actual results may vary depending on experimental conditions and optimization.
| Pathway | Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Reductive Amination | NH₄OAc, NaBH₃CN | MeOH | 0 to RT | 12-24 | 40-60 | >90 |
| 2A | Reduction | NaBH₄ | MeOH | 0 | 1-2 | 90-98 | >95 |
| 2B | Amination (via Azide) | DPPA, DBU, PPh₃ | Toluene/THF | 0 to 50 | 16-22 | 60-75 | >95 |
Conclusion
This compound serves as a promising, albeit challenging, precursor for the synthesis of γ-amino acids. The protocols outlined in this document provide rational starting points for researchers to develop robust synthetic routes. Careful control of reaction conditions is paramount to favor the desired intermolecular reactions and minimize the formation of cyclic byproducts. The successful synthesis of these γ-amino acid derivatives will enable further exploration in medicinal chemistry and drug development.
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described procedure is based on established chemical principles and adapted for scaled-up production.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. Its structure, featuring a Boc-protected amine and a ketone functional group, allows for a variety of chemical transformations. This document outlines a robust and scalable synthetic procedure. The overall synthesis involves a Friedel-Crafts acylation of benzene with 4-(tert-butoxycarbonylamino)butanoic acid, a common and industrially applicable method.
Synthesis Pathway
The synthesis of this compound can be achieved via a one-pot Friedel-Crafts acylation reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale synthesis yielding a significant quantity of the target compound.
3.1. Materials and Equipment
-
Reactants:
-
4-(tert-butoxycarbonylamino)butanoic acid
-
Benzene (anhydrous)
-
-
Reagents:
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Large-scale glass reactor with overhead stirring, temperature control, and inert gas inlet/outlet
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
-
3.2. Procedure
-
Reaction Setup: In a clean and dry large-scale reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Addition of Aluminum Chloride: Cool the DCM to 0°C using an ice bath. Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) to the stirred solvent. Caution: This addition is exothermic.
-
Formation of Acylium Ion: In a separate container, dissolve 4-(tert-butoxycarbonylamino)butanoic acid in anhydrous DCM. Slowly add this solution to the stirred AlCl₃/DCM suspension at 0°C via an addition funnel.
-
Friedel-Crafts Acylation: To the resulting mixture, add anhydrous benzene dropwise, maintaining the temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid with vigorous stirring. Caution: This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Workup:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis.
| Parameter | Value |
| Starting Materials | |
| 4-(tert-butoxycarbonylamino)butanoic acid | 1.0 eq |
| Benzene | 5.0 eq |
| Aluminum chloride | 2.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-18 hours |
| Results | |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 127-128 °C[1] |
| Analytical Data | |
| Molecular Formula | C₁₅H₂₁NO₃[2] |
| Molecular Weight | 263.33 g/mol [2] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Benzene is a known carcinogen and is highly flammable. Use appropriate containment and handling procedures.
-
The quenching process is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
These protocols and application notes are intended for use by trained professionals in a laboratory or manufacturing setting. Adherence to all safety guidelines is paramount.
References
Troubleshooting & Optimization
troubleshooting side reactions in tert-Butyl (4-oxo-4-phenylbutyl)carbamate synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in the synthesis of this compound via Friedel-Crafts acylation can be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required rather than a catalytic amount.
-
Poor Quality of Acylating Agent: The stability of the acylating agent, 4-(tert-butoxycarbonylamino)butanoyl chloride, is critical. If it has degraded due to moisture or prolonged storage, the reaction will be compromised. It is advisable to use freshly prepared or high-quality commercial acyl chloride.
-
Low Reaction Temperature: The activation energy for the Friedel-Crafts acylation may not be reached if the reaction temperature is too low. Gently heating the reaction mixture can sometimes improve the yield, but this must be done cautiously to avoid side reactions.
Issue 2: Formation of Multiple Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Here are the most probable side reactions:
-
Polysubstitution: While less common in acylation than alkylation, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second acylation on the phenyl ring can occur, leading to diacylated byproducts. The introduction of the first acyl group is deactivating, which usually prevents this.
-
Intramolecular Cyclization of the Acylating Agent: The acylium ion intermediate generated from 4-(tert-butoxycarbonylamino)butanoyl chloride could potentially undergo an intramolecular cyclization to form a five-membered ring, which would not lead to the desired product.
-
De-Boc Protection: The acidic conditions of the Friedel-Crafts reaction, particularly during the workup with aqueous acid, can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This would result in the formation of 4-amino-1-phenylbutan-1-one.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction. It is recommended to use a non-reactive solvent such as dichloromethane (DCM) or nitrobenzene.
Issue 3: Difficult Product Isolation
Q3: I am having trouble isolating the pure product after the reaction. What are some common workup and purification challenges?
A3: Challenges in product isolation often stem from the workup procedure:
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Incomplete Quenching of the Catalyst: The aluminum chloride-ketone complex must be fully hydrolyzed during the workup. This is typically achieved by carefully quenching the reaction mixture with ice and concentrated hydrochloric acid. An incomplete quench can lead to emulsions and difficulty in separating the organic and aqueous layers.
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Formation of Aluminum Hydroxides: The reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxides, which can complicate extractions. An acidic workup helps to keep the aluminum salts dissolved in the aqueous layer.
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Product Solubility: The product, this compound, has moderate polarity. Choosing an appropriate solvent system for extraction (e.g., dichloromethane or ethyl acetate) and subsequent purification by column chromatography or recrystallization is crucial. Trituration with a non-polar solvent like hexane can also be an effective purification method.[1]
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Catalyst Stoichiometry | 1.1 - 2.0 equivalents of AlCl₃ | Low yield | Increase the amount of Lewis acid. |
| Reaction Temperature | 0 °C to room temperature | Low yield or side reactions | Optimize temperature; start at 0 °C and slowly warm up if needed. |
| Reaction Time | 1 - 4 hours | Incomplete reaction or byproduct formation | Monitor reaction progress by TLC. |
| Moisture Control | Strictly anhydrous conditions | Catalyst deactivation, low yield | Use oven-dried glassware, anhydrous solvents, and fresh reagents. |
Experimental Protocols
Protocol 1: Preparation of 4-(tert-butoxycarbonylamino)butanoyl chloride
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To a solution of 4-(tert-butoxycarbonylamino)butanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until gas evolution ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-(tert-butoxycarbonylamino)butanoyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of this compound
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To a suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous benzene (which acts as both solvent and reactant) at 0 °C under an inert atmosphere, add a solution of freshly prepared 4-(tert-butoxycarbonylamino)butanoyl chloride (1 equivalent) in anhydrous benzene dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
optimizing reaction yield for the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the synthetic step. Two primary routes are considered:
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Route A: Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride, followed by amination and Boc protection.
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Route B: Reductive amination of a suitable phenylbutanone precursor, followed by Boc protection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1 (Route A): Low Yield of 4-chloro-1-phenylbutan-1-one | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Deactivated benzene starting material. 4. Polysubstitution (di- or tri-acylation of the benzene ring).[1] | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere. 2. Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature incrementally. A typical temperature for this reaction is heating under reflux at 60°C for about 30 minutes.[2] 3. Ensure the benzene used is of high purity and not substituted with deactivating groups. 4. Use a 1:1 molar ratio of benzene to 4-chlorobutyryl chloride. The acyl group is deactivating, which should prevent further acylation.[2] |
| Step 2 (Route A): Low Yield of 4-amino-1-phenylbutan-1-one | 1. Incomplete reaction of 4-chloro-1-phenylbutan-1-one with the amine source. 2. Formation of side products, such as the dimer from the reaction of two molecules of the starting material. 3. Difficult isolation of the product from the reaction mixture. | 1. Use a large excess of the amine source (e.g., aqueous ammonia or a protected amine equivalent). 2. Consider using a more nucleophilic amine source or a phase transfer catalyst to improve the reaction rate. 3. The product is an amino ketone, which can be water-soluble. Careful extraction at the appropriate pH is necessary. |
| Step 3 (Both Routes): Low Yield of this compound | 1. Incomplete reaction during Boc protection. 2. Degradation of the product during workup. 3. Use of an inappropriate solvent. | 1. Ensure a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O) is used. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. 2. The Boc group is acid-labile. Avoid acidic conditions during workup.[3] 3. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. Methanol can sometimes react with the Boc anhydride. |
| General Issue: Product Purification Challenges | 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. If the product is an oil, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
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Friedel-Crafts Acylation: Benzene is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-chloro-1-phenylbutan-1-one.[2][4]
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Nucleophilic Substitution and Protection: The resulting chloroketone is then reacted with a source of protected amine, or with ammonia followed by protection of the resulting primary amine with Di-tert-butyl dicarbonate ((Boc)₂O).
Q2: What are the critical parameters for the Friedel-Crafts acylation step?
The success of the Friedel-Crafts acylation hinges on several factors:
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Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and must be handled under anhydrous conditions to maintain its activity.
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Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product.[4]
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Reaction Temperature: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acyl chloride and then may be gently heated to ensure completion.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the common side reactions in this synthesis?
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Friedel-Crafts Acylation: Polysubstitution of the benzene ring is a potential side reaction, though the deactivating nature of the acyl group generally prevents this.[1][2]
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Amination Step: If using an unprotected amine, dialkylation can occur where the product amine reacts with another molecule of the starting halide.
Q5: What is the best method for purifying the final product?
Flash column chromatography on silica gel is a standard and effective method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Experimental Protocols
Route A: Friedel-Crafts Acylation and Subsequent Amination/Protection
Step 1: Synthesis of 4-chloro-1-phenylbutan-1-one
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To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous benzene (10 vol) at 0-5 °C under an inert atmosphere, add 4-chlorobutyryl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.
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Cool the reaction mixture to 0-5 °C and quench by the slow addition of crushed ice, followed by cold water.
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Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
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Dissolve 4-chloro-1-phenylbutan-1-one (1.0 eq) in a suitable solvent such as acetonitrile.
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Add sodium azide (1.2 eq) and stir the mixture at 60-70 °C for 2-3 hours to form the corresponding azide intermediate.
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After cooling to room temperature, the azide is reduced to the amine, for example, by catalytic hydrogenation (H₂/Pd-C).
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Following the reduction, the resulting amine is dissolved in a solvent like dichloromethane.
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Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
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Stir the reaction mixture at room temperature for 12-18 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient).
| Reactant | Molar Ratio (Typical) | Purity | Supplier Example |
| Benzene | 10 vol | Anhydrous | Sigma-Aldrich |
| 4-chlorobutyryl chloride | 1.0 | >97% | Sigma-Aldrich |
| Aluminum chloride | 1.1 | Anhydrous, >99% | Sigma-Aldrich |
| Sodium azide | 1.2 | >99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate | 1.1 | >97% | Sigma-Aldrich |
| Triethylamine | 1.5 | >99% | Sigma-Aldrich |
| Reaction Step | Parameter | Typical Value/Condition | Expected Yield Range |
| Friedel-Crafts Acylation | Temperature | 0 °C to 60 °C | 70-85% |
| Reaction Time | 2-4 hours | ||
| Solvent | Benzene | ||
| Azide Formation | Temperature | 60-70 °C | 85-95% |
| Reaction Time | 2-3 hours | ||
| Solvent | Acetonitrile | ||
| Boc Protection | Temperature | Room Temperature | 80-95% |
| Reaction Time | 12-18 hours | ||
| Solvent | Dichloromethane |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
purification methods for tert-Butyl (4-oxo-4-phenylbutyl)carbamate from a crude mixture
Welcome to the technical support center for the purification of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product from a crude mixture.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
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Question: My final yield of purified this compound is significantly lower than expected. What are the possible causes and solutions?
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Answer: Low recovery can stem from several factors during the purification process.
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Product Loss During Extraction: Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) during the initial work-up. Check the pH of the aqueous layer to ensure the compound is in its neutral form for optimal partitioning into the organic phase.
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Improper Column Chromatography Technique:
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Column Overloading: Loading too much crude material onto the silica gel column can lead to poor separation and loss of product in mixed fractions. A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
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Elution with a Too-Polar Solvent: If the mobile phase is too polar, the desired compound may elute too quickly along with impurities, leading to their co-collection and subsequent loss during attempts to repurify.
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Inappropriate Recrystallization Solvent: If the chosen solvent or solvent system is too good a solvent for the compound, a significant amount will remain in the mother liquor. Experiment with different solvent systems and cooling rates to maximize crystal formation.
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Product Instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat, could lead to degradation.
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Issue 2: Persistent Impurities in the Final Product
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Question: After purification by column chromatography, I still observe impurities in my final product when analyzed by TLC/NMR. How can I improve the purity?
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Answer: The presence of persistent impurities often relates to the synthesis method and the purification protocol. The synthesis of this compound commonly involves a Friedel-Crafts acylation reaction.
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Common Impurities:
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Unreacted Starting Materials: Such as 4-(tert-butoxycarbonylamino)butyric acid or its corresponding acid chloride.
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Polyacylated Byproducts: Where the benzene ring is acylated more than once.
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Di-tert-butyl dicarbonate (Boc₂O) residues: If used in the synthesis of the precursor.
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Troubleshooting Steps:
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Optimize Column Chromatography:
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Solvent Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to improve separation.
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Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
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Consider a Second Purification Step:
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Recrystallization or Trituration: If column chromatography yields a product of moderate purity, a subsequent recrystallization or trituration can often remove minor impurities.
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Preparative TLC/HPLC: For difficult separations, preparative techniques can provide higher purity, albeit with potentially lower yields.
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Issue 3: Difficulty with Recrystallization
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Question: I am having trouble recrystallizing my crude this compound. It either oils out or does not precipitate. What should I do?
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Answer: Recrystallization success is highly dependent on the choice of solvent.
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Finding a Suitable Solvent: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should be either highly soluble or insoluble in the chosen solvent at all temperatures.
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Recommended Solvents to Try:
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Hexane/Ethyl Acetate: Start by dissolving the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow it to cool slowly.
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Iso-hexane: Trituration or recrystallization from cool iso-hexane has been reported for similar carbamates.
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Toluene or Benzene/Hexane mixtures: These can also be effective.
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Troubleshooting Oiling Out: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent. If this happens, try using a lower boiling point solvent system or a larger volume of solvent. Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization.
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Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. The reported melting point is in the range of 90-91°C. A broad melting range or a lower melting point is indicative of impurities.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2:
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot under different solvent conditions is a good indicator of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
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High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative purity data.
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
Data Presentation
The following tables summarize typical parameters for the purification of this compound. Please note that optimal conditions may vary based on the specific nature and quantity of impurities in the crude mixture.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Typical Rf of Product | 0.2-0.4 | In a 4:1 Hexane:EtOAc system (this may need optimization). |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain | The phenyl ketone moiety allows for UV visualization. The carbamate can be visualized with a permanganate stain. |
Table 2: Recrystallization/Trituration Solvents
| Solvent System | Procedure | Expected Outcome |
| Iso-hexane | Trituration of the crude solid with cool iso-hexane. | Can effectively remove non-polar impurities. |
| Hexane/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, add hexane until cloudy, then cool. | Good for obtaining crystalline solid from moderately pure material. |
| Hexane/Dichloromethane | Slurry the crude material in a mixture (e.g., 10:1 Hexane:DCM). | Useful for removing highly soluble impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the product an Rf value between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate).
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Induce Crystallization: Add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for achieving high purity.
stability and proper storage conditions for tert-Butyl (4-oxo-4-phenylbutyl)carbamate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store it under the following conditions.
Q2: What is the physical appearance of this compound?
A2: this compound is a solid at room temperature.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is typically catalyzed by acidic conditions or high temperatures.[1][2][3] The carbamate linkage can also be susceptible to hydrolysis under strongly basic conditions, although the Boc group is generally stable towards most bases.[1][4]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Verify the pH of your sample and solvents. The Boc group is labile to strong acids. 2. Ensure the compound has not been exposed to high temperatures. 3. Check the age of the compound and confirm it has been stored correctly. 4. Perform a co-injection with a known standard to confirm the identity of the main peak. |
| Low yield in a reaction where the Boc-protected amine is a starting material | Partial degradation of the starting material. | 1. Assess the purity of the this compound before use. 2. Avoid acidic conditions in your reaction setup if the Boc group is to be retained. 3. If the reaction is heated, consider if the temperature is high enough to cause thermal decomposition of the Boc group. |
| Change in physical appearance of the solid (e.g., discoloration, clumping) | Possible degradation or absorption of moisture. | 1. Do not use the material if significant changes in appearance are observed. 2. Store the compound in a desiccator to minimize moisture exposure. 3. Re-analyze the material to determine its purity before use. |
Stability and Storage Data
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C | Refrigeration is recommended for long-term storage. |
| Atmosphere | Store in a dry, well-ventilated place. | Keep container tightly sealed to prevent moisture absorption. |
| Light | Protect from light. | Store in an amber vial or in a dark location. |
| pH Stability | Stable in neutral and basic conditions. Labile in acidic conditions.[1][4] | Avoid exposure to strong acids to prevent cleavage of the Boc protecting group. |
| Thermal Stability | Avoid high temperatures. | Thermal deprotection of the Boc group can occur at elevated temperatures.[2][3] |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.[5]
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.[5]
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).[6]
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Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature.
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Photolytic Degradation: Expose both the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.
3. Analytical Method:
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A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid, being mindful of the compound's acid lability).
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Detection: UV detection at an appropriate wavelength.
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Analysis: Analyze all stressed samples along with a non-stressed control.
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Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to identify the degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation under each condition.
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Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
identifying common impurities in tert-Butyl (4-oxo-4-phenylbutyl)carbamate synthesis
Welcome to the technical support center for the synthesis of tert-butyl (4-oxo-4-phenylbutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-(Boc-amino)butanoic acid or its corresponding acyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?
Several factors are crucial for a high-yielding and clean reaction:
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Anhydrous Conditions: Friedel-Crafts acylation is highly sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[1][2]
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Catalyst Quality and Stoichiometry: Use a fresh, high-purity Lewis acid. Often, a stoichiometric amount or even a slight excess of the catalyst is required because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.[2]
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Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require cooling to 0°C to minimize side reactions or gentle heating to overcome the activation energy.[1]
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Purity of Starting Materials: The purity of both 4-(Boc-amino)butanoic acid (or its acyl chloride) and benzene is critical to avoid the formation of byproducts.[1]
Q3: Can I use 4-(Boc-amino)butanoic acid directly in the Friedel-Crafts reaction?
Directly using a carboxylic acid in a Friedel-Crafts acylation can be challenging. The amino group in aminocarboxylic acids can be protonated by strong acids, which can hinder the reaction. It is often preferable to convert the carboxylic acid to its more reactive acyl chloride derivative before the acylation step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or purify it before use.[1][2] |
| Deactivated Starting Material | The Boc-protected amino group is generally compatible with Friedel-Crafts conditions. However, ensure the starting 4-(Boc-amino)butanoic acid is pure and free from any strongly deactivating impurities. |
| Insufficient Catalyst | The ketone product can form a complex with the Lewis acid.[2] Try increasing the molar ratio of the Lewis acid to the acylating agent. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, try running the reaction at a lower temperature (e.g., 0 °C).[1] |
Issue 2: Formation of Multiple Products (Impurities)
| Potential Impurity | Identification | Mitigation Strategies |
| Diacylated Product | Higher molecular weight peak in MS. Additional aromatic signals in ¹H NMR. | The acyl group is deactivating, making a second acylation less likely.[3] However, using a large excess of benzene can further minimize this side reaction. |
| Unreacted Starting Material | Presence of a carboxylic acid proton signal in ¹H NMR (around 10-12 ppm) if 4-(Boc-amino)butanoic acid was used directly. | Ensure sufficient reaction time and optimal temperature. Confirm the activity of the Lewis acid catalyst. |
| Hydrolyzed Starting Material | If using the acyl chloride, hydrolysis can revert it to the carboxylic acid. | Maintain strict anhydrous conditions throughout the setup and reaction. |
| Positional Isomers (ortho, meta) | The primary product is the para-substituted isomer. Isomers can be identified by their distinct coupling patterns in the aromatic region of the ¹H NMR spectrum. | Friedel-Crafts acylation generally shows good para-selectivity with monosubstituted benzenes when the substituent is an ortho, para-director. However, careful control of reaction conditions can help maximize the desired isomer. |
Common Impurities and Their Characterization
| Impurity | Structure | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 4-(Boc-amino)butanoic acid | CC(C)(C)OC(=O)NCCCC(=O)O | 203.24 | ¹H NMR: Broad singlet for NH, triplet for CH₂ adjacent to N, triplet for CH₂ adjacent to COOH. MS (ESI-): [M-H]⁻ at m/z 202. |
| 1,4-Dibenzoylbutane-1,4-diylbis(tert-butylcarbamate) (Diacylated product) | C₂₇H₃₆N₂O₆ | 484.59 | MS: Higher molecular weight peak. ¹H NMR: Complex aromatic region. |
Experimental Protocols
Synthesis of 4-(Boc-amino)butanoic acid
This is a common starting material and its purity is crucial.
Procedure:
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Dissolve 4-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add a base, such as sodium hydroxide, to deprotonate the amino group.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis of this compound via Friedel-Crafts Acylation
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, slowly add 4-(Boc-amino)butanoyl chloride at 0 °C.
-
After stirring for a short period, add benzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
References
Technical Support Center: Purity Enhancement of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common issues observed during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product is an oil and does not solidify | Residual solvent from the work-up is inhibiting crystallization. The compound may have a low melting point or be impure. | Ensure the crude product is thoroughly dried under high vacuum. Attempt to induce crystallization by scratching the flask with a glass rod at the solvent-air interface. Triturate the oil with a cold non-polar solvent like hexane or pentane. |
| Low recovery after recrystallization | The chosen solvent system is not ideal, leading to significant product loss in the mother liquor. The product is too soluble in the recrystallization solvent, even at low temperatures. | Screen a variety of solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Start with common systems for Boc-protected compounds such as ethyl acetate/hexanes or ethanol/water. |
| Persistent impurities after a single purification step | The impurities have similar polarity to the product, making separation by a single technique difficult. The chosen purification method is not providing sufficient resolution. | A combination of purification techniques may be necessary. For example, perform column chromatography followed by recrystallization of the purest fractions. Optimize the column chromatography mobile phase for better separation. |
| Product degradation during purification | The compound may be sensitive to acidic or basic conditions, or prolonged heating. Silica gel for chromatography can be slightly acidic. | Avoid prolonged exposure to harsh conditions. If using silica gel chromatography and acidic degradation is suspected, consider using deactivated silica gel. Minimize heating during recrystallization. |
| Streaking or tailing of the product band on the chromatography column | The compound may be interacting strongly with the stationary phase. The column may be overloaded. | Add a small amount of a modifier to the mobile phase, such as a trace amount of triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common synthetic route is the Friedel-Crafts acylation of benzene with 4-(tert-butoxycarbonylamino)butanoic acid or its corresponding acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities include unreacted starting materials (4-(tert-butoxycarbonylamino)butanoic acid), byproducts from the Friedel-Crafts reaction such as polysubstituted products, and residual catalyst.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for rapid analysis and for optimizing column chromatography conditions. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to detect impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an effective purification method. A common mobile phase would be a gradient of acetonitrile in water, possibly with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethyl acetate, hexanes, ethanol, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (a solvent in which the compound is soluble) and heat gently with stirring until the solid dissolves completely.
-
Slowly add the "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification by flash column chromatography. The mobile phase composition should be optimized using Thin-Layer Chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides starting points for purification parameters. Optimal conditions may vary based on the specific impurity profile of the crude product.
| Purification Method | Parameter | Recommended Starting Condition | Notes |
| Recrystallization | Solvent System | Ethyl Acetate / Hexanes | Start by dissolving in a minimum of hot ethyl acetate and adding hexanes until cloudy. |
| Ethanol / Water | Dissolve in hot ethanol and add water until persistent cloudiness is observed. | ||
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard for most small organic molecules. |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Begin with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of ethyl acetate. | |
| TLC Rf Target | 0.2 - 0.4 | An Rf in this range in the chosen mobile phase often leads to good separation on the column. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: tert-Butyl (4-oxo-4-phenylbutyl)carbamate Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is not proceeding to completion. What are the common causes?
Several factors can lead to an incomplete or failed tert-butoxycarbonyl (Boc) protection reaction. These include:
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Low Nucleophilicity of the Amine: The starting amine for the synthesis may be sterically hindered or have electron-withdrawing groups that reduce its nucleophilicity, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1]
-
Poor Solubility: If the amine starting material, especially if it is a zwitterionic compound like an amino acid, is not fully dissolved in the reaction solvent, the reaction rate can be significantly hindered.[1][2]
-
Inappropriate Base: While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction forward. The choice and amount of base are critical. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[1]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze. While the reaction with an amine is generally faster, prolonged reaction times in aqueous media with an insufficient excess of the anhydride can lead to lower yields.[1]
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Side Reactions: Other nucleophilic groups in your starting material, such as hydroxyl or thiol groups, can compete with the amine for reaction with Boc₂O.[1]
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
The formation of byproducts is a common issue. Some possibilities include:
-
Double Boc-Protected Amine: Primary amines can sometimes react with two molecules of Boc₂O, especially if a strong base and an excess of the protecting group are used.
-
Alkylation of Nucleophilic Sites: During Boc deprotection with acid, the generated tert-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings or other nucleophilic residues.[3] The use of scavengers is recommended to prevent this.[3]
-
Products from Friedel-Crafts Acylation: If your synthesis involves a Friedel-Crafts acylation step to introduce the 4-oxo-4-phenylbutyl moiety, side reactions such as multiple acylations on the aromatic ring can occur.
Q3: What are the optimal reaction conditions for the synthesis of this compound?
The optimal conditions can vary depending on the specific synthetic route. However, for the Boc protection step, a common starting point is to dissolve the amine in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[1] The reaction is typically carried out at room temperature, but gentle heating (e.g., 40°C) can be applied to accelerate slow reactions.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS is crucial.[1]
Q4: How should I properly work up and purify my product?
A standard workup procedure for a Boc protection reaction involves:
-
Quenching: If excess Boc₂O is present, it can be quenched by adding a small amount of a nucleophilic amine or water.[1]
-
Solvent Removal: The organic solvent is typically removed under reduced pressure.[1]
-
Extraction: The residue is then dissolved in an organic solvent like ethyl acetate and washed with water or brine.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.[1]
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of the starting amine, Boc₂O, and solvents. Use freshly distilled solvents if necessary. |
| Incorrect stoichiometry | Carefully check the molar equivalents of all reagents. A slight excess of Boc₂O (1.1-1.5 equivalents) is often used. |
| Insufficient reaction time or temperature | Monitor the reaction closely using TLC or LC-MS. If the reaction is sluggish, consider gentle heating or extending the reaction time.[1] |
| Inadequate mixing | Ensure efficient stirring, especially for heterogeneous mixtures, to facilitate contact between reactants. |
| Decomposition of product | The product may be sensitive to the workup conditions. Avoid strong acids or bases during extraction if the molecule is labile. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Recommended Solution |
| Incomplete reaction | As mentioned above, ensure the reaction has gone to completion by monitoring. |
| Formation of side products | Re-evaluate the reaction conditions. Consider lowering the temperature, changing the base, or using a different solvent. |
| Degradation during workup or purification | Use milder workup conditions. For purification, consider alternative techniques like recrystallization or preparative HPLC if the compound is unstable on silica gel. |
| Contamination from glassware | Ensure all glassware is thoroughly cleaned and dried before use. |
Experimental Protocols
While a specific protocol for this compound is not provided in the search results, a general procedure for Boc protection of a primary amine is as follows:
General Protocol for Boc Protection:
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water.[1] The typical concentration ranges from 0.1 to 0.5 M.[1]
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution. If a base is required, add triethylamine (1.1-1.5 eq) or an appropriate amount of aqueous NaOH.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1] Gentle heating (e.g., 40°C) may be necessary for less reactive amines.[1]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1] Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 25 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1] Purify the crude product by column chromatography on silica gel if required.[1]
Visualizations
Caption: A logical workflow for troubleshooting a failed chemical synthesis.
Caption: A simplified diagram of the Boc protection reaction pathway.
References
Technical Support Center: Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate in Alternative Solvent Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, with a focus on utilizing alternative and greener solvent systems such as ionic liquids (ILs) and deep eutectic solvents (DESs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: We are attempting the synthesis of this compound using an alternative solvent system (Ionic Liquid or Deep Eutectic Solvent) and are observing very low to no product formation. What are the potential causes and solutions?
A1: Low or no yield in the synthesis of this compound when using alternative solvents can stem from several factors. A systematic evaluation of your reagents and reaction conditions is crucial.[1]
-
Reagent Quality:
-
Acylating Agent and Amine Purity: Ensure the purity and dryness of your starting materials, particularly the acylating agent (e.g., 4-phenylbutyryl chloride or a related derivative) and the Boc-protected amine precursor.[1] Contaminants or degradation can inhibit the reaction.
-
Solvent Purity: The purity of the ionic liquid or deep eutectic solvent is critical. Impurities, especially water, can deactivate the catalyst and react with the acylating agent. Ensure the solvent is properly prepared and stored under anhydrous conditions.
-
-
Catalyst Selection and Activity:
-
Inappropriate Catalyst: The choice of Lewis acid catalyst is crucial. For Friedel-Crafts type acylations in ionic liquids, metal triflates like copper(II) triflate (Cu(OTf)₂) have shown high efficiency. For deep eutectic solvents, the components of the DES itself may have catalytic activity, or a compatible Lewis acid may be required.
-
Catalyst Deactivation: Moisture or impurities in the solvent or reagents can deactivate the Lewis acid catalyst.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. While some reactions in ionic liquids proceed at room temperature, others may require heating to achieve a reasonable rate.[2] A typical starting point for optimization could be in the range of 60-80°C.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
-
Solvent-Specific Issues:
-
Viscosity of the Solvent: Some ionic liquids and deep eutectic solvents are highly viscous, which can lead to poor mass transfer. Vigorous stirring is essential to ensure proper mixing of reactants and catalyst.
-
Compatibility: While Boc-protected amines are generally stable, some acidic deep eutectic solvents can cause deprotection.[3][4] Ensure the chosen DES is compatible with the Boc protecting group under the reaction conditions. Choline chloride-based DESs are often a good starting point due to their neutrality and biodegradability.[5]
-
Issue 2: Formation of Significant Byproducts
Q2: Our synthesis is producing the desired product, but we are observing a high percentage of byproducts. What are the common side reactions and how can we minimize them?
A2: The formation of byproducts in Friedel-Crafts acylation reactions is a common challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Polysubstitution: This occurs when more than one acyl group is added to the aromatic ring.
-
Solution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further substitution.[6] However, if observed, reducing the reaction time or using a milder catalyst may help.
-
-
Rearrangement of the Acylium Ion: While less common than with carbocations in alkylations, rearrangement of the acylium ion can lead to isomeric products.
-
Solution: This is generally not a major issue in acylation. If suspected, altering the catalyst or acylating agent might be necessary.
-
-
Reaction with the Carbamate Group: The carbamate functionality itself could potentially react under harsh conditions.
-
Solution: Employing milder reaction conditions (lower temperature, less reactive catalyst) can prevent unwanted reactions involving the carbamate. The stability of the Boc group in the chosen solvent system should be confirmed.
-
-
Solvent-Related Byproducts: The components of the ionic liquid or deep eutectic solvent could potentially participate in side reactions.
-
Solution: Choose a stable and inert ionic liquid or deep eutectic solvent for the specific reaction conditions.
-
Issue 3: Difficulty in Product Isolation and Purification
Q3: We are struggling to isolate and purify the this compound from the ionic liquid/deep eutectic solvent reaction mixture. What are effective workup procedures?
A3: Product isolation from non-volatile and viscous alternative solvents requires different strategies compared to traditional organic solvents.
-
Extraction:
-
From Ionic Liquids: After the reaction, the product can often be extracted using a less polar organic solvent in which the ionic liquid is immiscible, such as diethyl ether or ethyl acetate.[2] Multiple extractions may be necessary.
-
From Deep Eutectic Solvents: Many deep eutectic solvents are water-soluble. Diluting the reaction mixture with water can precipitate the organic product, which can then be collected by filtration or extracted with an organic solvent.
-
-
Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, vacuum distillation or sublimation could be an option to separate it from the non-volatile solvent.
-
Chromatography: Standard column chromatography can be used for purification after the initial extraction and removal of the extraction solvent.
-
Recycling the Solvent: A key advantage of these alternative solvents is their potential for recycling. After product extraction, the ionic liquid or deep eutectic solvent can often be dried under vacuum to remove any residual extraction solvent and water, and then reused.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) for the synthesis of this compound?
A1: The primary advantages of using ILs and DESs are rooted in the principles of green chemistry:
-
Low Volatility: They have negligible vapor pressure, which reduces air pollution and exposure risks for researchers.[5]
-
Tunable Properties: The properties of ILs and DESs (e.g., polarity, acidity, viscosity) can be tuned by changing their chemical structure, allowing for optimization of reaction conditions.
-
Potential for Catalyst/Solvent Recycling: Many ILs and DESs can be recycled and reused, reducing waste and cost.[7]
-
Enhanced Reaction Rates and Selectivity: In some cases, reactions in ILs can proceed at faster rates and with higher selectivity compared to conventional solvents.[8]
-
Safety: They are generally non-flammable, which improves laboratory safety.
-
Biodegradability and Low Toxicity (especially for DESs): Many DESs are prepared from readily available, non-toxic, and biodegradable components like choline chloride and urea.[5]
Q2: Are there any specific safety precautions to consider when working with Ionic Liquids or Deep Eutectic Solvents?
A2: While generally considered safer than volatile organic compounds, it is important to handle ILs and DESs with appropriate care. Their toxicological profiles are not always fully established. Standard laboratory safety practices, including wearing personal protective equipment (gloves, safety glasses), are essential. Consult the Safety Data Sheet (SDS) for the specific IL or DES components being used.
Q3: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved by the alternative solvent system?
A3: The stability of the Boc group is a valid concern. While many neutral ILs and DESs are compatible with the Boc group, some acidic systems can cause its removal. For instance, a deep eutectic solvent composed of choline chloride and p-toluenesulfonic acid is effective for Boc deprotection.[3][4] Therefore, it is crucial to select a solvent system that is not strongly acidic or to perform the reaction at a temperature that does not promote deprotection. It is advisable to run a control experiment to check the stability of the starting material under the proposed reaction conditions.
Experimental Protocols
The following are generalized experimental protocols based on literature for similar reactions. Researchers should optimize these conditions for their specific setup.
Protocol 1: Friedel-Crafts Acylation in an Ionic Liquid
This protocol is adapted from procedures for Friedel-Crafts acylation in imidazolium-based ionic liquids.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol% of Cu(OTf)₂).
-
Reactant Addition: Add the aromatic substrate (e.g., benzene or a substituted derivative) and the acylating agent (e.g., 4-phenylbutyryl chloride).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Carbamate Synthesis in a Deep Eutectic Solvent
This protocol is a generalized approach for a reaction in a common Type III DES.
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea (e.g., in a 1:2 molar ratio) and heating gently (e.g., to 80°C) with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: In a reaction vessel, add the prepared DES, the amine precursor for the carbamate synthesis, and a suitable base if required.
-
Reagent Addition: Slowly add the acylating agent or other reactants to the mixture.
-
Reaction: Stir the reaction at the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water to precipitate the product or to facilitate extraction. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Ionic Liquid | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Anisole | Benzoyl chloride | Cu(OTf)₂ (10) | [bmim][BF₄] | 80 | 1 | 100 | |
| Anisole | Acetic anhydride | FeCl₃·6H₂O (10) | TAAIL 6 | 60 | 2 | >95 | [9] |
| Toluene | Acetic anhydride | AlCl₃ | Pyridinium-based IL | RT | 0.5 | 98 | [7] |
TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for selecting and optimizing an alternative solvent system for the synthesis of this compound.
Caption: Workflow for alternative solvent selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Deprotection of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-Butyl (4-oxo-4-phenylbutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: The most common method for the deprotection of the tert-butyloxycarbonyl (Boc) group is treatment with a strong acid in an anhydrous organic solvent.[1][2] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is used.[1] Another common reagent is hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[2]
Q2: What are some potential side reactions to be aware of during the deprotection of this specific molecule?
A2: Due to the presence of a ketone and a secondary amine in the deprotected product (4-amino-1-phenylbutan-1-one), there are several potential side reactions. Under acidic conditions, the primary amine and the ketone can undergo an intramolecular cyclization to form a cyclic imine or related structures. Additionally, the reactive tert-butyl cation generated during deprotection can cause alkylation of the starting material or the product, especially at the electron-rich phenyl ring.[3]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. For LC-MS analysis, you would monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.
Q4: Are there milder alternatives to strong acids for this deprotection?
A4: Yes, for substrates sensitive to strong acids, several milder deprotection methods can be employed. These include using aqueous phosphoric acid, which has shown good selectivity in the presence of other acid-sensitive groups.[4] Other alternatives include thermal deprotection in boiling water or using catalytic amounts of reagents like iron(III) chloride.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of this compound.
Problem 1: Incomplete or Slow Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). Ensure the acid is not old or has absorbed moisture, which can reduce its effectiveness. |
| Low Reaction Temperature | While many deprotections proceed at room temperature, gently warming the reaction mixture (e.g., to 40°C) may be necessary for complete conversion. |
| Short Reaction Time | Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents or solvent mixtures. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization | The deprotected 4-amino-1-phenylbutan-1-one can undergo acid-catalyzed intramolecular cyclization. To minimize this, use the mildest acidic conditions possible and keep the reaction temperature low. A rapid work-up to neutralize the acid upon reaction completion is also recommended. |
| t-Butyl Cation Alkylation | The tert-butyl cation generated during the reaction can alkylate the aromatic ring or other nucleophilic sites. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the t-butyl cation. |
| Ketone Reactivity | The ketone functionality may undergo side reactions under strongly acidic conditions. Consider using milder deprotection methods if significant degradation of the ketone is observed. |
Problem 3: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product is an Oil | The deprotected amine salt may be an oil, making it difficult to handle. Try precipitating the product from the reaction mixture by adding a non-polar solvent like cold diethyl ether. |
| Residual Acid | Traces of acid can make the product hygroscopic and difficult to handle. After removing the bulk of the acid under reduced pressure, co-evaporate the residue with a solvent like toluene to remove azeotropically any remaining traces. |
| Emulsion during Work-up | If an emulsion forms during the basic wash, add more brine or a small amount of a different organic solvent to break the emulsion. |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Concentration (v/v) | Time | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 1 hour | >95% |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 5 minutes | ~78% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 1 hour | >95% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 5 minutes | ~80% |
Note: Purity data is based on general Boc deprotection and may vary for this compound.[6]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 TFA:DCM mixture).
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of 4-amino-1-phenylbutan-1-one. For the free amine, proceed with a basic work-up.
Protocol 2: Work-up for Neutralization
-
Dissolve the residue from Protocol 1 in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of gas (CO₂) evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 3: Monitoring Deprotection by LC-MS
-
LC System: Standard HPLC with a C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
MS Detector: Electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Procedure:
-
At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with the initial mobile phase composition.
-
Inject the diluted sample into the LC-MS system.
-
Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the peak for the deprotected product.
-
Visualizations
Caption: General reaction pathway for the acid-catalyzed deprotection of this compound.
Caption: A troubleshooting workflow for overcoming common challenges during the deprotection reaction.
References
challenges in scaling up the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and scalable synthetic approaches generally involve two main strategies:
-
Friedel-Crafts Acylation: This route typically involves the reaction of a Boc-protected aminobutyric acid derivative (like Boc-4-aminobutyroyl chloride or Boc-4-aminobutyric anhydride) with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
-
Oxidation of a Precursor Alcohol: This method involves the synthesis of the corresponding secondary alcohol, tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate, followed by oxidation using a suitable reagent (e.g., PCC, Swern oxidation, or Dess-Martin periodinane).
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges, including:
-
Exothermic Reactions: The Friedel-Crafts acylation is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.
-
Reagent Stoichiometry and Addition: Precise control over reagent stoichiometry, especially the Lewis acid, is critical. The rate of addition of reagents can significantly impact yield and purity.
-
Work-up and Quenching: The quenching of the reaction mixture, particularly after a Friedel-Crafts reaction, can be hazardous on a large scale due to the evolution of HCl gas and the exothermic nature of the process.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be challenging due to the formation of byproducts. Crystallization or column chromatography may require optimization for large quantities.
-
Solvent Selection and Volume: The choice of solvent is crucial for reaction efficiency, product solubility, and ease of removal. Large volumes of solvent can pose logistical and environmental challenges.
Q3: How can I improve the yield and purity of my product during scale-up?
A3: To improve yield and purity:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, reagent addition rate, and stirring speed.
-
Use High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
Implement an Effective Work-up Procedure: Develop a robust and safe work-up procedure to effectively remove byproducts and unreacted starting materials.
-
Optimize Purification Method: For purification, consider recrystallization from a suitable solvent system. If chromatography is necessary, optimize the solvent system and loading for large-scale columns.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Sub-optimal reaction temperature. 4. Impure starting materials. | 1. Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. 2. Use a milder work-up procedure and avoid prolonged exposure to strong acids or bases. 3. Carefully control the reaction temperature within the optimal range. 4. Use high-purity starting materials. |
| Formation of Multiple Byproducts | 1. Over-acylation in Friedel-Crafts reaction. 2. Side reactions due to high temperatures. 3. Reaction with impurities in starting materials or solvents. | 1. Use a controlled stoichiometry of the acylating agent and Lewis acid. 2. Maintain a lower reaction temperature and ensure efficient heat dissipation. 3. Use purified reagents and solvents. |
| Difficult Product Isolation | 1. Product is an oil or does not crystallize easily. 2. Product is highly soluble in the work-up solvents. | 1. Try different solvent systems for crystallization or consider chromatography. 2. Perform extractions with a suitable organic solvent and minimize the volume of aqueous washes. |
| Inconsistent Results Between Batches | 1. Variations in raw material quality. 2. Inconsistent reaction conditions (temperature, addition rate). 3. Differences in work-up procedures. | 1. Source high-quality, consistent raw materials. 2. Standardize all reaction parameters and use automated systems for better control. 3. Follow a detailed and standardized work-up protocol for every batch. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation Route
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Small Scale) | Quantity (Scale-Up) |
| Boc-4-aminobutyric acid | 203.24 | 10 g (49.2 mmol) | 1 kg (4.92 mol) |
| Thionyl chloride (SOCl₂) | 118.97 | 5.2 mL (73.8 mmol) | 520 mL (7.38 mol) |
| Benzene | 78.11 | 100 mL | 10 L |
| Aluminum chloride (AlCl₃) | 133.34 | 14.4 g (108.2 mmol) | 1.44 kg (10.82 mol) |
| Dichloromethane (DCM) | 84.93 | 50 mL | 5 L |
Procedure:
-
Acid Chloride Formation: To a solution of Boc-4-aminobutyric acid in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Friedel-Crafts Acylation: In a separate reactor, suspend aluminum chloride in benzene and cool to 0-5 °C. Add the freshly prepared Boc-4-aminobutyroyl chloride solution dropwise to the suspension while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Oxidation of Precursor Alcohol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Small Scale) | Quantity (Scale-Up) |
| tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate | 265.35 | 10 g (37.7 mmol) | 1 kg (3.77 mol) |
| Pyridinium chlorochromate (PCC) | 215.56 | 12.2 g (56.5 mmol) | 1.22 kg (5.65 mol) |
| Dichloromethane (DCM) | 84.93 | 100 mL | 10 L |
| Silica gel | - | 20 g | 2 kg |
Procedure:
-
Reaction Setup: Dissolve tert-Butyl (4-hydroxy-4-phenylbutyl)carbamate in dichloromethane. Add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Focus on tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and are crucial for achieving high yields and purity. This guide provides an objective comparison of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a Boc-protected amino ketone, with other common amine protecting groups, namely Carbobenzyloxy (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc). The comparison is supported by available experimental data to facilitate informed decisions in synthetic strategy.
Introduction to Amine Protecting Groups
Amine protecting groups are essential tools in multi-step organic synthesis. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of a protecting group is dictated by the overall synthetic route and the chemical environment of the molecule.
This guide focuses on the comparison of three widely used carbamate-based protecting groups:
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tert-Butoxycarbonyl (Boc): The protecting group in this compound. It is known for its stability to a wide range of conditions and its facile removal under acidic conditions.
-
Carbobenzyloxy (Cbz or Z): A protecting group stable to both acidic and basic conditions, typically removed by catalytic hydrogenolysis.
-
9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group, offering an orthogonal protection strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Comparative Analysis of Protecting Groups
The performance of a protecting group is assessed based on its stability, ease of introduction (protection), and ease of removal (deprotection). The presence of other functional groups, such as the ketone in this compound, can influence these characteristics.
Data Presentation: Protection and Deprotection Comparison
Table 1: Protection of 4-amino-1-phenylbutan-1-one
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Boc | (Boc)₂O, Base (e.g., NaOH, Et₃N) | Dioxane/Water or CH₂Cl₂ | Room Temp. | 2 - 12 h | >90 |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | THF/Water | 0 - Room Temp. | 20 h | ~90 |
| Fmoc | Fmoc-Cl, Base (e.g., NaHCO₃) | Dioxane/Water | Room Temp. | 1 - 4 h | 80 - 95 |
Table 2: Deprotection of Protected 4-amino-1-phenylbutan-1-one
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Boc | TFA or 4M HCl in Dioxane | CH₂Cl₂ or Dioxane | 0 - Room Temp. | 0.5 - 3 h | >95 |
| Cbz | H₂, Pd/C | Methanol or Ethanol | Room Temp. | 8 - 40 h | Quantitative |
| Fmoc | 20% Piperidine | DMF | Room Temp. | < 30 min | >95 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows involved in the use of these protecting groups.
Detailed Discussion
tert-Butoxycarbonyl (Boc) Group
The Boc group, as present in this compound, is a cornerstone of modern organic synthesis.
-
Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation. This stability makes it compatible with many synthetic transformations. The presence of the ketone in this compound does not significantly affect the stability of the Boc group under standard conditions. However, under strongly basic conditions that could promote enolization of the ketone, care should be taken to avoid potential side reactions.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The deprotection mechanism involves the formation of a stable tert-butyl cation. The ketone functionality is generally stable to these acidic conditions, allowing for selective deprotection of the amine.
Carbobenzyloxy (Cbz) Group
The Cbz group is a valuable alternative to the Boc group, offering a different orthogonality.
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group. The ketone group in a Cbz-protected analog of this compound would be stable under these conditions.
-
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (H₂ with a palladium catalyst). This method is very mild and proceeds at neutral pH. However, it is incompatible with other functional groups that can be reduced, such as alkenes or alkynes. The ketone group in the target molecule would likely be reduced to a secondary alcohol under these conditions, which may or may not be a desired transformation. Alternative, non-reductive cleavage methods for the Cbz group exist but are often harsher.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis due to its unique cleavage conditions.
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality to both Boc and Cbz groups. The ketone functionality would be unaffected by the conditions used for Fmoc chemistry.
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF). This allows for the presence of acid-sensitive and hydrogenation-sensitive functional groups elsewhere in the molecule.
Influence of the Ketone Functionality
The presence of the ketone in this compound and its analogs is an important consideration. While generally stable under the deprotection conditions for Boc (acidic) and Fmoc (basic), the ketone can be susceptible to reduction during the hydrogenolysis used for Cbz cleavage. Furthermore, under certain basic conditions, the acidity of the α-protons to the ketone could lead to side reactions like
A Comparative Guide to the Structural Validation of tert-Butyl (4-oxo-4-phenylbutyl)carbamate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy for the structural validation of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. It includes a detailed analysis of expected versus observed spectral data, protocols for NMR experiments, and a comparison with alternative analytical techniques.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.
The structure of this compound, with the molecular formula C₁₅H₂₁NO₃, was confirmed by ¹H and ¹³C NMR spectroscopy. The predicted and experimental spectral data are summarized below.
Chemical Structure:
Data Presentation: Comparison of NMR Data
The following tables present a comparison of the predicted and available experimental NMR data for this compound.
Table 1: ¹H NMR Data Comparison (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl H | ~1.4 | Singlet | 9H |
| -NH- | ~5.0 - 5.5 | Broad Singlet | 1H |
| -CH₂-NH- | ~3.2 - 3.4 | Triplet | 2H |
| -CH₂-CH₂-CO- | ~1.9 - 2.1 | Quintet | 2H |
| -CH₂-CO- | ~3.0 - 3.2 | Triplet | 2H |
| Phenyl H (ortho) | ~7.9 - 8.1 | Doublet | 2H |
| Phenyl H (meta, para) | ~7.4 - 7.6 | Multiplet | 3H |
Note: The ¹H NMR data is predicted as experimental data was not publicly available.
Table 2: ¹³C NMR Data Comparison
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~28 | 28.5 |
| tert-Butyl (quaternary C) | ~79 | 79.1 |
| -NH-C =O | ~156 | 156.0 |
| -C H₂-NH- | ~40 | 40.1 |
| -C H₂-CH₂-CO- | ~21 | 21.0 |
| -C H₂-CO- | ~38 | 38.0 |
| -C =O | ~199 | 199.8 |
| Phenyl (C-ipso) | ~137 | 136.8 |
| Phenyl (C-ortho) | ~128 | 128.0 |
| Phenyl (C-meta) | ~129 | 128.6 |
| Phenyl (C-para) | ~133 | 133.1 |
Experimental ¹³C NMR data obtained from PubChem.[1]
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry. | Non-destructive, provides extensive structural detail. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple sample preparation. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure of crystalline compounds. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Elemental Analysis | Elemental composition and empirical formula. | Provides fundamental composition data. | Destructive, does not provide structural information. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and calibrated using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the sample is placed in the spectrometer, locked, and shimmed.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is commonly used to simplify the spectrum by removing C-H coupling. This involves irradiating the protons while acquiring the ¹³C signal. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The FID is processed using Fourier transformation, followed by phasing and referencing, similar to ¹H NMR. The solvent signal is often used for referencing (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
References
Lack of Publicly Available Data on the Biological Activity of tert-Butyl (4-oxo-4-phenylbutyl)carbamate Derivatives
Following a comprehensive review of publicly available scientific literature, it has been determined that there are no published studies detailing the systematic investigation of the biological activity of a series of tert-Butyl (4-oxo-4-phenylbutyl)carbamate derivatives. The available information on this compound itself is limited to its chemical properties and its use as a synthetic intermediate in the preparation of other compounds.
While the core request for a comparison guide on the biological activity of this compound derivatives cannot be fulfilled due to the absence of experimental data, this report provides a comparative analysis of a structurally related class of compounds: tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives . This alternative series has been evaluated for its anti-inflammatory properties and serves as an illustrative example of the type of analysis requested.
Comparison Guide: Anti-Inflammatory Activity of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives
This guide provides a comparative overview of the in vivo anti-inflammatory activity of a series of synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. The data is based on a study by Bhookya et al. (2017), which evaluated these compounds using a carrageenan-induced rat paw edema model.[1]
Data Presentation: In Vivo Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized compounds was assessed by measuring the percentage of inhibition of rat paw edema induced by carrageenan. The results are compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound ID | Substitution Pattern | % Inhibition of Paw Edema (at 12h) |
| 4a | 4-Fluoro | 54.13% |
| 4b | 4-Methyl | 45.10% |
| 4c | 4-tert-Butyl | 42.39% |
| 4d | 2-Iodo | 40.76% |
| 4e | 3,5-Dinitro | 39.02% |
| 4f | 4-Methoxy | 48.91% |
| 4g | 3,4-Dimethoxy | 47.28% |
| 4h | 3,4,5-Trimethoxy | 44.56% |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.23% |
| 4j | 2-(4-isobutylphenyl)propanamido | 51.08% |
| Indomethacin | Standard Drug | 58.69% |
Data extracted from Bhookya et al., 2017.[1]
Summary of Findings:
-
Compounds 4i and 4a demonstrated the most potent anti-inflammatory activity, with inhibition percentages of 54.23% and 54.13%, respectively.[1] These activities are comparable to the standard drug, indomethacin.
-
The presence of an indole moiety (4i ) or a fluoro-substituted phenyl ring (4a ) at the benzamido position appears to be favorable for anti-inflammatory activity.
-
Other substitutions resulted in moderate to good anti-inflammatory effects.
Experimental Protocols
General Procedure for the Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j):
To a solution of a substituted carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA, 1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq) were added sequentially at 0°C. The reaction mixture was stirred for 30 minutes at 0°C and then for an additional 3 hours at room temperature. The crude product was obtained by extraction and purified by column chromatography.[1]
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema):
-
Animals: Wistar albino rats of either sex (180-200 g) were used. The animals were fasted for 24 hours before the experiment with free access to water.
-
Groups: The rats were divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized compounds).
-
Administration: The test compounds and the standard drug were administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC).
-
Induction of Edema: One hour after the administration of the compounds, 0.1 mL of a 1% w/v solution of carrageenan in normal saline was injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume was measured using a plethysmometer at various time intervals after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vt is the mean paw volume of the test group, and Vc is the mean paw volume of the control group.[1]
Mandatory Visualization
Experimental Workflow for Anti-Inflammatory Activity Screening
Caption: Workflow for the synthesis and in vivo evaluation of anti-inflammatory activity.
Proposed Mechanism of Action (General for NSAIDs)
Caption: Postulated inhibitory action on the cyclooxygenase (COX) pathway.
References
cost-benefit analysis of different tert-Butyl (4-oxo-4-phenylbutyl)carbamate synthesis methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Primary Synthetic Routes
This guide provides a detailed comparison of two primary synthetic methodologies for producing tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a valuable building block in pharmaceutical and organic synthesis. The analysis focuses on a cost-benefit evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
At a Glance: Comparison of Synthesis Methods
| Metric | Route A: Friedel-Crafts Acylation and Amination | Route B: Direct Boc Protection |
| Overall Yield | ~60-70% (two steps) | ~85-95% (one step) |
| Starting Materials | Benzene, 4-Chlorobutyryl Chloride, Sodium Azide, Di-tert-butyl dicarbonate | 4-Amino-1-phenylbutan-1-one hydrochloride, Di-tert-butyl dicarbonate |
| Process Complexity | Multi-step, requires handling of hazardous reagents (AlCl₃, NaN₃) | Single step, simpler workup |
| Estimated Cost | Lower raw material cost | Higher starting material cost |
| Time Efficiency | Longer overall reaction and purification time | Shorter reaction and purification time |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis of the two routes reveals a trade-off between the cost of starting materials and process efficiency.
Route A , which begins with the Friedel-Crafts acylation of benzene, utilizes readily available and less expensive bulk chemicals. However, this multi-step synthesis involves the use of hazardous reagents such as aluminum chloride and sodium azide, which may necessitate specialized handling procedures and waste disposal considerations, adding to the overall operational cost. The cumulative yield over two steps is also lower than the more direct Route B.
Route B offers a more streamlined approach with a high-yielding single-step reaction. This method's primary drawback is the higher cost of the starting material, 4-amino-1-phenylbutan-1-one hydrochloride. However, the simplicity of the procedure, reduced reaction time, and easier purification may offset the initial raw material expenditure, particularly for smaller-scale syntheses or when time and labor costs are a significant factor.
The following table provides an estimated cost comparison for the key reagents required for each route. Prices are based on currently available market data and are subject to variation.
| Reagent | Route | Estimated Price (per kg) |
| Benzene | A | ~$0.80 |
| 4-Chlorobutyryl Chloride | A | ~$15-25 |
| Aluminum Chloride | A | ~$0.50 - $1.00 |
| Sodium Azide | A | ~$200 - $300 |
| Di-tert-butyl dicarbonate | A & B | ~$180 - $250 |
| 4-Amino-1-phenylbutan-1-one hydrochloride | B | ~$500 - $1000+ (Varies significantly by supplier and purity) |
| Triethylamine | B | ~$2 - $5 |
Experimental Protocols
Route A: Friedel-Crafts Acylation Followed by Amination and Boc Protection
This synthesis is a two-step process. First, 4-chloro-1-phenylbutan-1-one is synthesized via Friedel-Crafts acylation. This intermediate is then converted to the final product.
Step 1: Synthesis of 4-chloro-1-phenylbutan-1-one
Reaction:
4-chloro-1-phenylbutan-1-one + NaN₃ --> 4-azido-1-phenylbutan-1-one 4-azido-1-phenylbutan-1-one + H₂/Pd-C --> 4-amino-1-phenylbutan-1-one 4-amino-1-phenylbutan-1-one + (Boc)₂O --> this compound
4-Amino-1-phenylbutan-1-one hydrochloride + (Boc)₂O --(Base)--> this compound
Spectroscopic Showdown: Unraveling the Structural Nuances of tert-Butyl (4-oxo-4-phenylbutyl)carbamate and Its Analogs
A comprehensive spectroscopic comparison of tert-Butyl (4-oxo-4-phenylbutyl)carbamate with its structural analogs, providing key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in compound identification and characterization.
In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. This guide offers an objective, data-driven comparison of the spectroscopic properties of this compound and a selection of its analogs. By presenting detailed experimental data and protocols, this document serves as a valuable resource for scientists and researchers engaged in the development of novel chemical entities.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected analogs. These analogs have been chosen to highlight the influence of structural modifications on the spectroscopic fingerprints.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | No data available | 199.3, 156.0, 136.8, 133.1, 128.6, 128.0, 79.1, 39.8, 35.3, 28.4, 25.1[1] | No data available | 263.15 (M+)[1] |
| tert-Butyl carbamate | 5.34 (s, 2H), 1.46 (s, 9H) | 156.4, 78.5, 28.6 | 3439, 3345, 2979, 1725, 1595 | 117.08 (M+) |
| tert-Butyl phenylcarbamate | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H), 6.46 (bs, 1H), 1.52 (s, 9H) | 152.7, 138.3, 123.9, 123.0, 118.5, 80.5, 28.3 | 3310, 2978, 1730, 1601, 1535 | 193.11 (M+)[2] |
| tert-Butyl (4-chlorophenyl)carbamate | 7.29-7.32 (d, 2H), 7.24 (d, 2H), 6.52 (bs, 1H), 1.51 (s, 9H)[3] | 151.8, 144.4, 142.7, 125.1, 117.4, 81.9, 28.1[3] | No data available | 227.07 (M+) |
| tert-Butyl (4-methoxyphenyl)carbamate | 7.26 (d, 2H), 6.82 (d, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H)[3] | 155.6, 153.2, 131.4, 120.5, 114.1, 80.1, 55.4, 28.3[3] | No data available | 223.12 (M+) |
Experimental Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds involves a series of steps from sample preparation to data interpretation, ensuring the acquisition of high-quality and reproducible data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound was placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
-
Data Acquisition : FT-IR spectra were recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron ionization (EI) or electrospray ionization (ESI) techniques were used to generate ions.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the ions was determined using a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition.
References
Unveiling the Role of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Synthetic Intermediate in Drug Discovery
While direct in vitro and in vivo studies on the biological activity of tert-Butyl (4-oxo-4-phenylbutyl)carbamate are not available in published scientific literature, this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary role identified in research is as a building block in the development of Bcl-2 inhibitors, a class of drugs investigated for cancer therapy.
This guide will objectively present the available information on this compound, focusing on its function as a synthetic precursor and providing context by examining the biological activity of the compounds it helps to create.
From Intermediate to Inhibitor: The Synthetic Pathway
The primary documented use of this compound is in the multi-step synthesis of Bcl-2 (B-cell lymphoma 2) inhibitors. In this process, the carbamate group serves as a protecting group for an amine, which is later modified to construct the final, biologically active molecule. The 4-oxo-4-phenylbutyl portion of the molecule provides a carbon backbone that is incorporated into the final structure of the inhibitor.
A key step in this synthetic route involves the removal of the tert-butylcarbamate group to deprotect the amine, allowing for subsequent chemical reactions.
Below is a generalized workflow illustrating the role of this compound as a synthetic intermediate.
A Comparative Guide to Confirming the Purity of tert-Butyl (4-oxo-4-phenylbutyl)carbamate using High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a key building block in various synthetic pathways, and its purity must be rigorously controlled. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other common analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying components in a mixture.[1][2] For a non-volatile and thermally labile compound like this compound, HPLC is often the method of choice.[1][2][3] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this type of analysis.
This protocol is a robust starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the phenyl ketone chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
Data Analysis:
-
The purity is typically calculated based on the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Potential impurities may arise from starting materials or side reactions during synthesis. These could include unreacted starting materials or by-products from the protection or coupling steps.[5]
Comparison of Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations. The choice of method depends on the specific analytical need, such as routine quality control, structural elucidation of impurities, or absolute quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[3][6] | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[7] |
| Applicability to Analyte | Ideal for non-volatile and thermally unstable compounds like N-Boc protected intermediates.[1][2] | Not suitable for this compound due to its low volatility and thermal lability. High temperatures in the GC inlet can cause decomposition.[3][6] | Excellent for structural confirmation and can provide absolute purity without a specific reference standard of the analyte.[8][9][10] |
| Resolution | High resolution, capable of separating closely related impurities.[4] | Very high separation efficiency for volatile compounds.[1] | Generally lower resolution for complex mixtures compared to chromatography.[4] |
| Quantitation | Highly quantitative and reproducible for relative purity (area %). | Can be quantitative, but requires derivatization for non-volatile compounds, adding complexity. | Provides a direct molar ratio and can determine absolute purity (w/w %) with a certified internal standard.[9] |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Faster for volatile compounds, but sample preparation for non-volatile analytes is time-consuming.[6] | 5-15 minutes per sample for a standard ¹H NMR.[4] |
| Impurity Identification | Requires coupling to a mass spectrometer (LC-MS) for definitive identification of unknown peaks. | Provides structural information through mass fragmentation patterns, making it excellent for identification.[1] | Powerful for identifying and structurally elucidating impurities if they are present at sufficient concentration (>0.1-1%).[4] |
| Advantages | Broad applicability, robust, and widely available.[1] | High sensitivity and excellent for identifying volatile and semi-volatile impurities.[3][11] | Non-destructive, requires minimal sample preparation, and provides absolute quantification.[10][12] |
| Limitations | Relative quantification unless a certified reference standard is used. | Limited to volatile and thermally stable compounds.[2] | Lower sensitivity compared to chromatographic methods; may not detect trace impurities.[12] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the purity confirmation of this compound, from sample receipt to the final report, incorporating the primary HPLC method and complementary techniques for comprehensive analysis.
Conclusion
For routine purity assessment and quality control of this compound, reversed-phase HPLC is the most suitable and robust method. It offers excellent resolution for separating potential impurities and provides reliable, reproducible results for relative purity. While GC-MS is not appropriate for this non-volatile compound, quantitative NMR serves as an excellent complementary technique for unambiguous structural confirmation and the determination of absolute purity. For comprehensive impurity profiling, especially when unknown peaks are detected in HPLC, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the definitive approach for identification. The selection of the analytical method should align with the specific requirements of the analysis, whether for routine release testing or in-depth characterization.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. amptechfl.com [amptechfl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
literature-based comparison of reaction yields for tert-Butyl (4-oxo-4-phenylbutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature-based comparison of reaction yields for the synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a valuable intermediate in the preparation of various biologically active compounds. This document outlines two primary synthetic strategies, presenting detailed experimental protocols and quantitative data to facilitate informed decisions in process development and scale-up.
Introduction
This compound is a key building block in medicinal chemistry, notably serving as a precursor for the synthesis of chiral 2-substituted arylpyrrolidines through enantioselective intramolecular reductive amination. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these important pharmaceutical scaffolds. This guide compares two common approaches: a direct Friedel-Crafts acylation and a two-step method involving the formation and subsequent protection of an aminoketone.
Method 1: Friedel-Crafts Acylation of Benzene with 4-(tert-butoxycarbonylamino)butyryl chloride
This direct approach involves the reaction of benzene with the acid chloride derived from N-Boc-γ-aminobutyric acid in the presence of a Lewis acid catalyst.
Experimental Protocol:
Step 1: Preparation of 4-(tert-butoxycarbonylamino)butyryl chloride
To a solution of 4-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) is then added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Friedel-Crafts Acylation
Anhydrous aluminum chloride (AlCl₃, 2.5 eq) is suspended in anhydrous benzene at 0 °C. A solution of the crude 4-(tert-butoxycarbonylamino)butyryl chloride (1.0 eq) in anhydrous benzene is added dropwise to the suspension. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction Yield:
Method 2: Synthesis via 4-Aminobutyrophenone Hydrochloride and Subsequent Boc Protection
This two-step method involves the synthesis of the aminoketone hydrochloride followed by the protection of the amino group.
Experimental Protocol:
Step 1: Synthesis of 4-Aminobutyrophenone Hydrochloride
A mixture of 4-chlorobutyrophenone (1.0 eq) and hexamethylenetetramine (1.2 eq) in chloroform is heated at reflux for 4 hours. The resulting white precipitate is filtered, washed with chloroform, and dried. This intermediate is then dissolved in a mixture of ethanol and concentrated hydrochloric acid and heated at reflux for 4 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to give 4-aminobutyrophenone hydrochloride.
Step 2: N-Boc Protection
To a suspension of 4-aminobutyrophenone hydrochloride (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) at 0 °C, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Reaction Yield:
The overall yield for this two-step process is reported to be approximately 75%.
Comparison of Synthetic Routes
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Two-Step Synthesis |
| Starting Materials | 4-(tert-butoxycarbonylamino)butanoic acid, Benzene, Oxalyl Chloride, AlCl₃ | 4-Chlorobutyrophenone, Hexamethylenetetramine, Boc₂O |
| Number of Steps | 2 (including acid chloride formation) | 2 |
| Reported Overall Yield | Not explicitly reported, estimated 50-80% | ~75% |
| Key Considerations | Moisture-sensitive reagents (AlCl₃, oxalyl chloride). Potential for side reactions if the Boc group is not stable to the Lewis acid. | Use of chloroform. The Delépine reaction in the first step can sometimes have variable yields. |
Logical Workflow for Synthesis Selection
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation pathway.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. The two-step synthesis via 4-aminobutyrophenone provides a more reliable and explicitly reported yield. The direct Friedel-Crafts acylation, while potentially more streamlined, requires optimization and careful control of reaction conditions to be effective, and its yield for this specific substrate is not well-documented in publicly available literature. The choice of method will depend on the specific requirements of the research or development project, including available starting materials, scale, and the importance of a well-established protocol with a predictable yield.
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents is paramount for ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is essential for personnel safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[2] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[2][3]
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.[2][3][4][5]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4][6] The container must be compatible with the chemical.
-
Do not mix this waste with other incompatible waste streams.[4]
2. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, absorbent pads, and pipette tips, must also be collected and disposed of as hazardous waste.[4][7][8]
-
Place these materials in the same designated hazardous waste container as the chemical itself.[4]
3. Spill Management:
-
In the event of a spill, evacuate and ventilate the area.[7]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[3][7][9]
-
For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[4][7][10]
-
Place the contained material into a clearly labeled, sealed container for hazardous waste.[7]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7] Dispose of all contaminated cleaning materials as hazardous waste.[7]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until collection.[2][11]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4][10]
-
Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping.[4][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Essential Safety and Handling Guide for tert-Butyl (4-oxo-4-phenylbutyl)carbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 116437-41-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety Overview
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
While a specific Safety Data Sheet (SDS) for this compound is available, this guide also incorporates safety data from structurally similar compounds to provide comprehensive guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.[2]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and dust, preventing serious eye irritation.[4] |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[3][5] | Prevents skin irritation and potential absorption through the skin. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin exposure.[3][5] | Provides a barrier to prevent direct contact with the skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[3] | Inhalation of dust or vapors may cause respiratory irritation.[2][4] Engineering controls like fume hoods are the primary method of exposure control. |
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Storage:
Disposal Plan
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2][4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
First-Aid and Emergency Procedures
| Exposure Route | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid.[4] |
Spill and Emergency Procedures
-
Small Spills: For small spills, dampen the solid material and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[3]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H21NO3 | PubChem[6] |
| Molecular Weight | 263.33 g/mol | PubChem[6] |
| Physical Form | Solid | Ambeed, Inc. via Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Ambeed, Inc. via Sigma-Aldrich[1] |
Experimental Protocols & Workflows
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for safe handling and in the event of a spill can be established based on standard laboratory safety procedures for similar chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
